Product packaging for 1,3-Dioxane, 5-methyl-4-pentyl-(Cat. No.:CAS No. 38285-50-6)

1,3-Dioxane, 5-methyl-4-pentyl-

Cat. No.: B14667661
CAS No.: 38285-50-6
M. Wt: 172.26 g/mol
InChI Key: SHHYXIVFUBZJFX-UHFFFAOYSA-N
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Description

1,3-Dioxane, 5-methyl-4-pentyl-, is a chemical compound of significant interest in organic chemistry and applied research, particularly for its role in flavor and fragrance studies. This 1,3-dioxane derivative is recognized as a naturally occurring component, identified in analyses of apple juice and cider, where it contributes to the complex aroma profile . Its formation in nature occurs through the acid-catalyzed reaction of specific diols, such as (R)-octane-1,3-diol, with aldehydes or ketones . This mechanism mirrors its utility in synthetic organic chemistry, where the 1,3-dioxane ring system serves as a versatile scaffold for constructing more complex molecules . The structural features of the 1,3-dioxane ring, including the orientation of substituents, are critical for its physicochemical properties and biological interactions, as confirmed by advanced spectroscopic and computational analyses . Researchers value this compound for applications in developing novel olfactory and aromatic substances , exploring synthetic methodologies, and as a standard in analytical chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic use, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B14667661 1,3-Dioxane, 5-methyl-4-pentyl- CAS No. 38285-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38285-50-6

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

5-methyl-4-pentyl-1,3-dioxane

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-10-9(2)7-11-8-12-10/h9-10H,3-8H2,1-2H3

InChI Key

SHHYXIVFUBZJFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(COCO1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Dioxane, 5 Methyl 4 Pentyl and Its Analogues

Acetalization Reactions and Mechanistic Considerations

Acetalization for the formation of 1,3-dioxanes is a reversible reaction that necessitates the removal of water to drive the equilibrium towards the product side. jove.com The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of the 1,3-diol to form a hemiacetal. Subsequent protonation of the hemiacetal hydroxyl group and elimination of a water molecule generates an oxocarbenium ion, which is then attacked by the second hydroxyl group of the diol to form the stable 1,3-dioxane (B1201747) ring.

Acid-Catalyzed Approaches Utilizing Brønsted and Lewis Acids

The formation of 1,3-dioxanes is typically catalyzed by either Brønsted or Lewis acids. organic-chemistry.org Brønsted acids, such as toluenesulfonic acid and sulfuric acid, are commonly employed. researchgate.netyoutube.com Lewis acids, like zirconium tetrachloride (ZrCl₄), also effectively catalyze the reaction. organic-chemistry.orgacs.org The choice of catalyst can influence the reaction conditions and selectivity. For instance, acid-catalyzed reactions are crucial as alcohols are weak nucleophiles and require activation of the carbonyl group. libretexts.orglibretexts.org

Optimized Catalytic Systems for 1,3-Dioxane Formation

Several catalytic systems have been optimized to improve the efficiency and selectivity of 1,3-dioxane synthesis. These include:

Toluenesulfonic acid (p-TsOH): A standard and effective Brønsted acid catalyst used in refluxing toluene (B28343), which facilitates the removal of water via a Dean-Stark apparatus. organic-chemistry.orgresearchgate.net

Zirconium tetrachloride (ZrCl₄): A highly efficient and chemoselective Lewis acid catalyst for acetalization under mild conditions. organic-chemistry.orgacs.org

Tetrabutylammonium tribromide (TBATB): This reagent acts as an efficient in-situ generator of hydrobromic acid (HBr), a strong Brønsted acid, promoting acetalization under mild, chemoselective, and environmentally friendly conditions. acs.orgnih.govcolab.wsacs.orgorganic-chemistry.org It is particularly useful for reactions requiring shorter times and for substrates with acid-sensitive protecting groups. acs.orgnih.gov

Amberlyst-15: A strongly acidic, macro-porous, polystyrene-based ion-exchange resin that functions as a heterogeneous catalyst. researchgate.netarkat-usa.orgresearchgate.netcu.edu.eg Its advantages include ease of separation from the reaction mixture, reusability, and mild reaction conditions. arkat-usa.orgcu.edu.eg It has been successfully used in the synthesis of various 1,3-dioxane derivatives. researchgate.netresearchgate.net

CatalystCatalyst TypeKey Advantages
Toluenesulfonic acid (p-TsOH)Brønsted AcidEffective, commonly used, compatible with Dean-Stark apparatus. organic-chemistry.orgresearchgate.net
Zirconium tetrachloride (ZrCl₄)Lewis AcidHigh efficiency and chemoselectivity under mild conditions. organic-chemistry.orgacs.org
Tetrabutylammonium tribromide (TBATB)Brønsted Acid (in-situ HBr generator)Mild, chemoselective, short reaction times, environmentally benign. acs.orgnih.govcolab.wsacs.orgorganic-chemistry.org
Amberlyst-15Heterogeneous Brønsted AcidReusable, easy to separate, mild conditions. researchgate.netarkat-usa.orgresearchgate.netcu.edu.eg

Strategies for Water Removal from Reaction Mixtures

The removal of water is critical for driving the reversible acetalization reaction to completion. jove.com Common strategies include:

Dean-Stark apparatus: This glassware is widely used in conjunction with a solvent that forms an azeotrope with water, such as toluene or benzene (B151609). jove.comyoutube.comwikipedia.org The azeotrope distills, and upon condensation, the water separates and is collected in the trap, while the solvent returns to the reaction flask. jove.com

Molecular sieves: These are porous materials that can selectively adsorb small molecules like water from the reaction mixture. thieme-connect.deslchemtech.comresearchgate.netelectronicsandbooks.com Type 4Å molecular sieves are commonly used for this purpose. thieme-connect.de This method is particularly useful when the use of a Dean-Stark apparatus is not practical. thieme-connect.de

Stereoselective Synthesis of 1,3-Dioxane, 5-methyl-4-pentyl- Stereoisomers

The synthesis of specific stereoisomers of substituted 1,3-dioxanes often requires stereoselective methods, which can be categorized into enantioselective and diastereoselective approaches.

Enantioselective Approaches Utilizing Chiral Diols

The use of chiral 1,3-diols is a key strategy for the enantioselective synthesis of 1,3-dioxanes. nih.gov By starting with an enantiomerically pure diol, the chirality can be transferred to the final dioxane product.

For the synthesis of analogues of 1,3-dioxane, 5-methyl-4-pentyl-, chiral diols such as (R)-octane-1,3-diol and (R)-5(Z)-octene-1,3-diol have been utilized. nih.govacs.org These diols are naturally occurring compounds found in apples and are biosynthesized via the β-oxidation pathway. nih.gov The reaction of these chiral diols with an appropriate aldehyde or ketone leads to the formation of specific stereoisomers of the corresponding 1,3-dioxanes. nih.gov For example, the reaction of (R)-octane-1,3-diol with acetaldehyde (B116499) has been shown to produce a mixture of (2S,4R)- and (2R,4R)-2-methyl-4-pentyl-1,3-dioxane. nih.govacs.org

Chiral DiolSource/SynthesisApplication in 1,3-Dioxane Synthesis
(R)-octane-1,3-diolNatural product from apples, synthesized via β-oxidation. nih.govStarting material for the enantioselective synthesis of 2-methyl-4-pentyl-1,3-dioxane (B12781679) stereoisomers. nih.govacs.org
(R)-5(Z)-octene-1,3-diolNatural product from apples, synthesized via β-oxidation. nih.govUsed in the synthesis of unsaturated 1,3-dioxane analogues. nih.govacs.org

Diastereoselective Control in 1,3-Dioxane Ring Formation

Diastereoselective control in the formation of the 1,3-dioxane ring is crucial when new stereocenters are formed during the reaction. The stereochemical outcome can be influenced by the existing stereocenters in the diol and the aldehyde/ketone, as well as the reaction conditions. The formation of the six-membered dioxane ring generally proceeds to give the thermodynamically most stable diastereomer, which often has bulky substituents in equatorial positions to minimize steric strain. researchgate.net However, kinetic control can also be achieved under specific conditions. nih.gov The stereochemistry of the resulting 1,3-dioxanes is typically determined using NMR spectroscopy, analyzing coupling constants and Nuclear Overhauser Effect (NOE) data. researchgate.net

Control of Alkyl and Pentyl Group Stereochemistry

For 5-methyl-4-pentyl-1,3-dioxane, the key challenge is controlling the relative stereochemistry of the methyl and pentyl groups at the C4 and C5 positions, leading to cis and trans diastereomers. This control is primarily achieved during the synthesis of the 1,3-diol precursor, 2-methyl-3-pentyl-propane-1,3-diol. The stereochemistry of the diol directly translates to the stereochemistry of the resulting dioxane upon acetalization.

The formation of 1,3-dioxanes is often under thermodynamic control, meaning the most stable product isomer is favored. jackwestin.comlibretexts.orgyoutube.com This typically results in the isomer where the larger substituents occupy equatorial positions to reduce 1,3-diaxial interactions. However, kinetic control, achieved under milder conditions or with specific catalysts, can favor the faster-forming product, which may not be the most stable. libretexts.orgyoutube.com The choice of reaction conditions—such as temperature, solvent, and catalyst—can therefore influence the final diastereomeric ratio. jackwestin.com

Stereoselective synthesis of the precursor 1,3-diols is a vast field. researchgate.net Methods like substrate-induced diastereoselective reduction of β-hydroxy ketones or asymmetric hydrogenation are commonly employed to produce syn- and anti-1,3-diols. researchgate.netacs.org The choice of method dictates the resulting stereoisomer of the diol, and subsequently, the dioxane.

Table 1: Stereocontrol in 1,3-Diol Synthesis

Precursor Type Synthetic Method Key Feature Resulting Diol Stereochemistry
β-Hydroxy Ketone Substrate-Directed Reduction (e.g., with NaBH₄, Evans-Saksena) Intramolecular hydride delivery guided by existing stereocenter. Predominantly syn or anti, depending on reagent and substrate.
Aldehyde/Ketone Asymmetric Aldol (B89426) Reaction acs.org Use of chiral auxiliaries, catalysts (e.g., proline-derived), or metal complexes. acs.org High diastereoselectivity and enantioselectivity possible. acs.org
1,3-Diketone Enzymatic Reduction Use of alcohol dehydrogenases (ADHs) or other oxidoreductases. Can produce specific stereoisomers depending on the enzyme selected. nih.gov
Racemic 1,3-Diol Enzymatic Kinetic Resolution researchgate.netnih.gov Selective acylation or hydrolysis of one enantiomer by a lipase (B570770). researchgate.net Separation of enantiomers, yielding one enantiopure diol.

Novel Synthetic Routes and Precursors to Substituted 1,3-Dioxanes

Oxa-Michael Addition Strategies in 1,3-Dioxane Ring Construction

The intramolecular oxa-Michael reaction, or conjugate addition of an oxygen nucleophile, is a powerful strategy for forming heterocyclic rings like 1,3-dioxanes. nih.govorganicreactions.org This approach offers a high degree of stereocontrol and is effective for constructing complex, poly-functionalized molecules. nih.govresearchgate.net

A common strategy involves the reaction of a homoallylic alcohol with an aldehyde. This forms a hemiacetal intermediate, which then undergoes a base-catalyzed intramolecular conjugate addition to an electron-deficient alkene tethered to the molecule. acs.org This tandem sequence can establish the 1,3-diol relationship within the newly formed dioxane ring with high diastereoselectivity, typically favoring the product where substituents adopt equatorial positions in the final chair conformation. researchgate.net

Bifunctional catalysts, such as iminophosphoranes, have been shown to be highly effective in promoting enantioselective intramolecular oxa-Michael reactions to form substituted cyclic ethers. acs.org Similarly, acid-catalyzed versions of this reaction, sometimes performed under solvent-free and microwave-irradiated conditions, provide an environmentally benign route to related oxygen heterocycles. semanticscholar.org The development of catalytic enantioselective methods, for instance using chiral phosphoric acids, has enabled the construction of 1,3-dioxanes that serve as useful building blocks for polyketide natural products. acs.org

Utilization of Alpha-Substituted Aldehydes and Subsequent Diol Formation

The synthesis of the required 2-methyl-3-pentyl-propane-1,3-diol precursor can be efficiently achieved starting from an α-substituted aldehyde. A logical starting material for this specific target is 2-methylhexanal.

A well-established method involves an aldol reaction between the α-substituted aldehyde and formaldehyde (B43269). ijapbc.com This reaction, typically base-catalyzed, first introduces a hydroxymethyl group at the α-position. The resulting α-(hydroxymethyl) aldehyde can then be reduced to furnish the final 1,3-diol. A general procedure involves treating the alpha-substituted aldehyde with aqueous formaldehyde in the presence of a base like sodium hydroxide (B78521), followed by reduction of the intermediate aldehyde. ijapbc.com

Recent advances in organocatalysis have enabled highly enantioselective cross-aldol reactions between two different aldehydes, even in aqueous media, by employing novel proline-surfactant combined organocatalysts. organic-chemistry.org This approach avoids the need for organic co-solvents and additional acids. organic-chemistry.org Furthermore, redox-neutral methods, where a starting alcohol serves as the precursor for an in-situ generated aldehyde and also as the hydride source for the subsequent reduction of the aldol adduct, offer an efficient pathway to 1,3-diols while bypassing separate oxidation and reduction steps. acs.org

Chemoenzymatic Synthetic Approaches for Natural 1,3-Dioxane Derivatives

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biocatalysts. This approach is particularly valuable for producing optically active 1,3-diols, which are key precursors for chiral 1,3-dioxane derivatives found in many natural products. rsc.org

One of the most powerful techniques is the enzymatic kinetic resolution of racemic 1,3-diols. researchgate.net Lipases, such as those from Pseudomonas cepacia (PSL-C), are widely used to selectively acylate one enantiomer of a racemic diol, allowing the unreacted diol and the acylated product to be separated. nih.gov This method can provide access to diols with high enantiomeric purity. nih.gov The efficiency of the resolution is dependent on the enzyme, the acylating agent, and the solvent.

Alternatively, one-pot chemoenzymatic systems can be designed. For instance, a chiral metal complex can catalyze an enantioselective aldol reaction, and the resulting β-hydroxy ketone can be stereoselectively reduced in the same pot by an oxidoreductase, with an integrated system for cofactor regeneration. nih.gov This allows for the synthesis of all four possible stereoisomers of a 1,3-diol by carefully selecting the chiral catalyst and the specific enzyme. nih.gov Such integrated approaches are highly efficient and advance the synthesis of complex chiral molecules. acs.org

Table 2: Selected Lipases for Kinetic Resolution of Alcohols/Diols

Lipase Source Common Name/Abbreviation Typical Application
Pseudomonas cepacia Lipase PS, PSL-C, Amano Lipase PS Acylation/hydrolysis of secondary alcohols and diols. nih.gov
Candida antarctica Novozym 435 (immobilized CALB) Broad substrate scope, widely used for resolution of alcohols and amines. mdpi.com
Pseudomonas fluorescens Lipase PF, PFL Kinetic resolution of various alcohols. nih.gov
Burkholderia sp. BSL Kinetic resolution of 1,2-diols. nih.gov

Green Chemistry Considerations in the Synthesis of 1,3-Dioxane, 5-methyl-4-pentyl-

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of 1,3-dioxanes, which often involves the use of acid catalysts and organic solvents for water removal, is an area where green methodologies can be highly impactful. ijsdr.org

A primary consideration is the replacement of traditional homogeneous acid catalysts (e.g., p-toluenesulfonic acid) and hazardous solvents (e.g., toluene, benzene) used in Dean-Stark acetalizations. organic-chemistry.org Greener alternatives include solid acid catalysts, which can be easily recovered and reused, and performing reactions under solvent-free conditions. nih.govorganic-chemistry.orgorganic-chemistry.org For example, a cationic oxorhenium(V) oxazoline (B21484) complex has been used for the solvent-free condensation of diols and aldehydes at mild temperatures. nih.govresearchgate.net Microwave-assisted solvent-free reactions can also dramatically reduce reaction times and improve yields. ijsdr.org

The choice of solvent is another critical factor, as solvents contribute significantly to the waste generated in chemical synthesis. researchgate.net There is a strong drive to replace petroleum-derived solvents with bio-based alternatives. nih.gov Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and isosorbide (B1672297) dimethyl ether are derived from biomass and are considered more sustainable options. nih.govrsc.org In some cases, these bio-solvents can provide yields comparable to or even better than traditional organic solvents. nih.gov Photo-organocatalytic methods using visible light and an organic dye as a photocatalyst represent another mild and green protocol for efficient acetalization. rsc.org

Table 3: Comparison of Traditional vs. Green Acetalization Methods

Parameter Traditional Method Green Alternative
Catalyst Homogeneous mineral/organic acids (e.g., HCl, PTSA) Heterogeneous solid acids, reusable metal complexes, organocatalysts. organic-chemistry.orgrsc.org
Solvent Toluene, Benzene, Hexane (for azeotropic water removal). organic-chemistry.org Bio-based solvents (2-MeTHF, GVL), minimal solvent, or solvent-free conditions. researchgate.netnih.govresearchgate.net
Energy Input Conventional heating (reflux). organic-chemistry.org Microwave irradiation, visible light photochemistry. ijsdr.orgrsc.org
Byproducts Acidic/basic aqueous waste from neutralization. Minimal waste, catalyst is often recycled.
Atom Economy Can be low if used as a protecting group strategy. Improved by developing direct syntheses that avoid protection/deprotection.

Mentioned Compounds

Conformational and Stereochemical Analysis of 1,3 Dioxane, 5 Methyl 4 Pentyl

Ring Conformation and Energetics in 1,3-Dioxane (B1201747) Systems

The 1,3-dioxane ring, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, serves as a fundamental model for conformational analysis, much like its carbocyclic counterpart, cyclohexane (B81311). However, the presence of heteroatoms introduces distinct geometrical and energetic properties.

Chair Conformation and its Variants: Equatorial versus Axial Substituent Placement

Similar to cyclohexane, the most stable conformation of the 1,3-dioxane ring is the chair form, which effectively minimizes angle and torsional strain. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the substituents on adjacent carbons are staggered.

The chair conformation possesses two distinct types of substituent positions: axial and equatorial. libretexts.org Axial bonds are parallel to the principal axis of symmetry of the ring, pointing up or down, while equatorial bonds point out from the perimeter of the ring. libretexts.org Due to rapid ring inversion at room temperature, these positions are interconverting. libretexts.org

Substituents on a 1,3-dioxane ring generally prefer the equatorial position to minimize steric strain. An axial substituent experiences destabilizing 1,3-diaxial interactions, which are steric repulsions with other axial atoms or groups. In the 1,3-dioxane ring, the interactions are particularly significant between a substituent at C2 and axial substituents at C4 and C6. wikipedia.org An axial substituent at C5 interacts not with axial hydrogens, as in cyclohexane, but with the syn-axial lone pairs of electrons on the ring oxygen atoms. reddit.com The shorter C-O bond length compared to a C-C bond can alter the severity of these diaxial interactions compared to cyclohexane. wikipedia.org

Identification of Twist-Boat and Half-Chair Conformations

While the chair conformation is the global energy minimum, other higher-energy conformations exist on the potential energy surface. Quantum-chemical studies have identified local minima corresponding to twist-boat (or simply twist) conformations, such as the 1,4-twist and 2,5-twist forms. youtube.com The twist-boat conformation is more stable than the classical boat form because it alleviates some of the steric strain, particularly the "flagpole" interactions present in the boat. ucsb.edu However, the energy difference between the chair and the twist-boat form in 1,3-dioxane is significant, with the chair being more stable by at least 5.4 kcal/mol. masterorganicchemistry.com

The half-chair conformation is not an energy minimum but rather represents a transition state on the pathway of conformational isomerization. youtube.com It is a high-energy point on the potential energy surface connecting the chair and twist-boat forms.

Conformational Isomerization Pathways and Associated Energy Barriers

The interconversion between the two equivalent chair conformations (a process known as ring inversion or ring flipping) is a rapid process at room temperature. This isomerization does not occur directly but proceeds through a series of higher-energy intermediates and transition states.

Theoretical calculations on 5-substituted 1,3-dioxanes have elucidated these pathways. youtube.com The process of converting an equatorial chair (Ceq) conformer to an axial chair (Cax) conformer involves passing through twist and half-chair forms. For example, one pathway for the Ceq ↔ Cax isomerization involves the Ceq form transitioning through a half-chair state to a 2,5-twist intermediate, which then proceeds through another transition state to the Cax form. youtube.com The energy barriers for these conformational changes are significant, with transition states having energies of up to 10-11 kcal/mol relative to the ground state chair conformation. youtube.com

Relative Energies of 1,3-Dioxane Conformers (kcal/mol)
ConformerRelative Energy (ΔE)Reference
Chair (C)0.0 (Global Minimum) youtube.com
2,5-Twist (2,5-T)3.10 - 4.3 youtube.com
1,4-Twist (1,4-T)~5.7 youtube.com
Half-Chair (Transition State)~8.4 - 10.4 youtube.com

Substituent Effects on 1,3-Dioxane Conformation

The presence of substituents on the 1,3-dioxane ring significantly influences the equilibrium between different conformations. The size and position of the substituent determine the magnitude of its effect.

Influence of the Methyl Group at C5 on Ring Dynamics and Equilibrium

A methyl group at the C5 position of the 1,3-dioxane ring shows a preference for the equatorial orientation. Studies on 5-methyl-1,3-dioxane derivatives confirm that the ground state conformation is a chair with the methyl group positioned equatorially.

The energy difference between the equatorial and axial conformers (the conformational free energy, or A-value) for a 5-methyl group is influenced by the solvent. For instance, in 5-methyl-2,2-diphenyl-1,3-dioxane, the Gibbs free energy difference (ΔG°) for the 5-methyl group was determined to be 1.45 kcal/mol in chloroform (B151607) (CHCl₃) and 0.84 kcal/mol in benzene (B151609) (C₆H₆), with the equatorial conformer being more stable in both cases. This indicates a clear energetic penalty for placing the methyl group in the axial position at C5. The axial methyl group at C5 is syn-axial to the lone pairs on the ring oxygens, which is a different steric environment than that in cyclohexane. reddit.com

Conformational Free Energy (ΔG°) of a 5-Methyl Group in 5-methyl-2,2-diphenyl-1,3-dioxane
SolventΔG° (kcal/mol)
CDCl₃1.45
C₆D₆0.84

Data from a study on 5-methyl-2,2-diphenyl-1,3-dioxane, showing the preference for the equatorial methyl conformer.

Impact of the Pentyl Group at C4 on Conformational Preferences

A pentyl group, being a larger alkyl substituent, will have a very strong preference for the equatorial position to avoid severe steric hindrance. Placing the bulky pentyl group in the axial position would introduce substantial destabilizing steric strain. The conformational free energy (A-value) for a straight-chain alkyl group like pentyl is expected to be similar to that of an ethyl group, as the rest of the chain can rotate away from the ring to minimize interactions. The A-value for an ethyl group in cyclohexane is approximately 1.75 kcal/mol, indicating a strong preference for the equatorial position. For a 4-alkyl-1,3-dioxane, this preference is even more pronounced due to the interaction with the axial C2 hydrogen, with the conformational energy for a 4-methyl group being reported as 2.9 kcal/mol. reddit.com Therefore, the pentyl group at C4 will almost exclusively occupy the equatorial position in the dominant chair conformation.

Anomeric and Rabbit-Ear Effects in Substituted 1,3-Dioxanes

The stereochemistry of 1,3-dioxanes is significantly influenced by stereoelectronic interactions, which involve the overlap of electron orbitals that are not directly involved in bonding. In the context of the 1,3-dioxane ring, the anomeric and rabbit-ear effects are paramount.

The anomeric effect describes the tendency of an electronegative substituent at a carbon atom adjacent to a heteroatom in a ring to favor an axial orientation over the sterically less hindered equatorial position. This phenomenon is explained by a stabilizing hyperconjugative interaction where a non-bonding electron pair (n) on the ring's oxygen atom donates electron density into the antibonding orbital (σ*) of the adjacent axial C-X bond (where X is the electronegative substituent).

In 1,3-dioxanes, a related and significant phenomenon is the so-called rabbit-ear effect , which originally referred to the orientation of the lone pairs on the two oxygen atoms. A more modern interpretation explains the structural consequences of this effect in terms of hyperconjugation. researchgate.net Specifically, an interaction occurs between a non-bonded electron pair on an oxygen atom and the axial (antiperiplanar) C-H bond on an adjacent carbon (C-4, C-6, or C-2). This n(O) → σ*(C-H)ax interaction weakens the axial C-H bond. researchgate.net This weakening leads to observable spectroscopic consequences, such as a reduction in the one-bond 13C-1H coupling constant for an axial C-H bond compared to its equatorial counterpart (¹J(C-H)ax < ¹J(C-H)eq). researchgate.net For instance, in 2-methyl-1,3-dioxane, the coupling constant for the axial proton at C2 is significantly smaller than for the equatorial one. researchgate.net

Computational studies on 1,3-dioxane have shown that anomeric interactions involving axial C-H bonds are dominant at the C2, C4, and C6 positions. researchgate.netbsb-muenchen.de Furthermore, the balance of several hyperconjugative interactions, including σ(C-O) → σ(C-H)eq and n(p)(O) → σ(C-H)eq, is required to fully explain the geometry and relative bond lengths within the ring. bsb-muenchen.de

Stereochemical Investigations of 1,3-Dioxane, 5-methyl-4-pentyl- Isomers

The presence of two stereocenters at positions C4 and C5 in 5-methyl-4-pentyl-1,3-dioxane gives rise to multiple stereoisomers. The spatial arrangement of the methyl and pentyl groups relative to each other and to the dioxane ring defines the absolute and relative configurations of these isomers.

Determination of Absolute and Relative Configurations of Stereoisomers

The determination of the specific stereoisomers (enantiomers and diastereomers) of a substituted 1,3-dioxane like 5-methyl-4-pentyl-1,3-dioxane involves a combination of synthesis from chiral precursors and spectroscopic analysis.

For example, a study on the related compound 2-methyl-4-pentyl-1,3-dioxane (B12781679), identified in apple juice, utilized enantioselective synthesis to determine the configuration of the naturally occurring product. nih.gov By synthesizing stereoisomers from (R)-octane-1,3-diol and comparing them to the isolated natural products, researchers concluded that the natural mixture consisted of (2S,4R) and (2R,4R) stereoisomers in an approximate 10:1 ratio. nih.gov This approach highlights how the configuration of substituents on the dioxane ring can be elucidated.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative configuration of substituents. For 2,5-disubstituted 1,3-dioxanes, the chemical shift of the C5 methyl group can indicate its orientation. An axial methyl group at C5 is typically deshielded by about 0.5-0.6 ppm compared to an equatorial one. researchgate.net Additionally, the difference in chemical shifts between the axial and equatorial protons at C4 and C6 is small for cis-isomers but large (around 1 ppm) for trans-isomers. researchgate.net These empirical rules, summarized in the table below, allow for the assignment of cis and trans relative stereochemistry.

Table 1: NMR Chemical Shift Indicators for Stereochemistry in 2,5-Disubstituted 1,3-Dioxanes. researchgate.net
Isomer TypeC5-Methyl Group OrientationTypical ¹H NMR Chemical Shift of C5-CH₃ (ppm)Chemical Shift Difference (δeq - δax) for C4/C6 Protons
transEquatorial~1.0Large (~1.0 ppm)
cisAxial~1.5 - 1.6Small / Negligible

Cis-Trans Isomerism in Substituted 1,3-Dioxanes

Cis-trans isomerism (or geometric isomerism) in 5-methyl-4-pentyl-1,3-dioxane describes the relative orientation of the methyl and pentyl groups attached to the ring. In the cis-isomer, both substituents are on the same side of the ring (e.g., both pointing up), while in the trans-isomer, they are on opposite sides (one up, one down). youtube.com

These isomers are diastereomers and have distinct physical and chemical properties. youtube.com The stability of these isomers is determined by the conformational preferences of the substituents. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky groups prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions.

For a 4,5-disubstituted 1,3-dioxane, the trans-isomer will have one substituent in an axial position and one in an equatorial position (trans-ae or trans-ea), while the cis-isomer can have both substituents in equatorial positions (cis-ee) or both in axial positions (cis-aa). The cis-diequatorial conformation is typically the most stable. The equilibrium between the cis and trans isomers can be established under acidic conditions, which allows for the opening and closing of the dioxane ring. researchgate.net The ratio of the isomers at equilibrium reflects their relative thermodynamic stabilities. researchgate.net

Table 2: Possible Conformations for Cis and Trans Isomers of 4,5-Disubstituted 1,3-Dioxanes.
IsomerSubstituent OrientationsGeneral Stability
cisdiequatorial (ee)Generally most stable
cisdiaxial (aa)Generally least stable
transaxial-equatorial (ae)Intermediate stability
transequatorial-axial (ea)Intermediate stability

Diastereotopicity of Homomorphic Groups in 1,3-Dioxane Structures

In the context of stereochemistry, homomorphic groups are groups that are constitutionally identical but may be stereochemically distinct. A key concept related to this is diastereotopicity. Protons or other groups in a molecule are considered diastereotopic if their replacement by another group would lead to the formation of diastereomers. A direct consequence of this is that diastereotopic nuclei are chemically non-equivalent and will have different chemical shifts in NMR spectra, even in an achiral solvent.

In the 1,3-dioxane ring, the axial and equatorial protons at a given carbon position (e.g., C2, C4, C6) are diastereotopic. For example, the two protons at C6 are diastereotopic due to the chirality of the C4 and C5 centers in 5-methyl-4-pentyl-1,3-dioxane.

The chemical non-equivalence of these protons is rooted in the fixed geometry of the chair conformation and the different stereoelectronic environments for axial and equatorial positions. bsb-muenchen.de As discussed previously, hyperconjugative interactions like n(O) → σ*(C-H)ax affect the axial protons differently than the equatorial ones. researchgate.netbsb-muenchen.de This leads to different C-H bond lengths and electron densities, resulting in distinct signals in ¹H and ¹³C NMR spectroscopy, including different coupling constants. bsb-muenchen.de This inherent diastereotopicity is a fundamental feature of the stereochemistry of substituted 1,3-dioxanes and is crucial for their structural elucidation by NMR.

Advanced Spectroscopic Characterization Techniques for 1,3 Dioxane, 5 Methyl 4 Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the connectivity and spatial arrangement of atoms in a molecule. For 1,3-dioxane (B1201747), 5-methyl-4-pentyl-, a combination of one-dimensional and two-dimensional NMR techniques would be employed to achieve a complete structural assignment. The presence of two stereocenters at positions 4 and 5 gives rise to diastereomers (cis and trans isomers), which will exhibit distinct NMR spectra.

The ¹H NMR spectrum provides information on the chemical environment of each proton and their connectivity through spin-spin coupling. The 1,3-dioxane ring typically adopts a chair conformation, leading to chemically and magnetically distinct axial and equatorial protons.

Chemical Shifts (δ) : The protons on the dioxane ring are expected to resonate in specific regions. The acetal (B89532) protons at C2 (O-CH₂-O) are the most deshielded due to the two adjacent oxygen atoms and would likely appear around 4.5-5.0 ppm. The protons at C4 and C6 (O-CH-R and O-CH₂) are also deshielded, typically appearing in the range of 3.5-4.5 ppm. The proton at C5 would be found further upfield. The protons of the pentyl and methyl groups would resonate at higher field (typically 0.8-1.5 ppm), with the methyl protons appearing as a distinct doublet.

Vicinal Spin-Spin Coupling Constants (³J) : The magnitude of the coupling constants between adjacent protons is highly dependent on the dihedral angle between them, which is invaluable for stereochemical assignments. researchgate.net In a chair conformation, the coupling between axial-axial protons (³J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are smaller (2-5 Hz). By analyzing the coupling patterns of H4, H5, and the protons on C6, the relative orientation of the pentyl and methyl groups (cis or trans) can be determined. For instance, a large coupling constant between H4 and H5 would suggest a trans-diaxial arrangement, indicating a specific diastereomer.

Interactive Table: Predicted ¹H NMR Data for a Stereoisomer of 1,3-Dioxane, 5-methyl-4-pentyl-
Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H2 (acetal)4.5 - 5.0AB quartetJ_gem ≈ 6-8
H43.8 - 4.2MultipletJ_H4-H5, J_H4-pentyl
H51.5 - 2.0MultipletJ_H5-H4, J_H5-H6, J_H5-methyl
H6 axial3.5 - 3.9Doublet of tripletsJ_gem, J_H6ax-H5
H6 equatorial4.0 - 4.4Doublet of tripletsJ_gem, J_H6eq-H5
CH₃ (on C5)~0.9DoubletJ_CH3-H5
Pentyl Chain0.8 - 1.6Multiplets
Terminal CH₃ (pentyl)~0.9TripletJ ≈ 7

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic environment of each carbon atom.

Chemical Shifts (δ) : The acetal carbon (C2) is the most deshielded carbon of the dioxane ring, typically resonating around 90-100 ppm. docbrown.info The carbons bonded to oxygen (C4 and C6) would appear in the 60-75 ppm range. docbrown.info The chemical shifts of C4 and C5 will be influenced by the stereochemistry of the substituents. The carbons of the pentyl and methyl groups will resonate in the upfield region of the spectrum (10-40 ppm). The number of signals will correspond to the number of chemically non-equivalent carbon atoms, which can help to confirm the presence of a specific isomer.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for 1,3-Dioxane, 5-methyl-4-pentyl-
Carbon AssignmentPredicted Chemical Shift (ppm)
C2 (acetal)90 - 100
C470 - 75
C535 - 45
C665 - 70
CH₃ (on C5)10 - 15
Pentyl Chain14 - 35

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the complete molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between H4, H5, and the protons on C6, as well as the couplings within the pentyl chain. This is fundamental in tracing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal assigned to the methyl group would show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different spin systems. For instance, correlations between the methyl protons and C4, C5, and C6 of the dioxane ring would definitively establish the position of the methyl group.

The 1,3-dioxane ring is not static but undergoes a rapid chair-to-chair ring inversion at room temperature. researchgate.net This conformational flexibility can be studied using low-temperature NMR.

By lowering the temperature, the rate of ring inversion can be slowed down to the NMR timescale. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons (and carbons) will broaden and then resolve into separate signals for each conformer.

From the coalescence temperature, the energy barrier for the ring inversion can be calculated. Furthermore, by integrating the signals of the two conformers at a temperature below coalescence, the equilibrium constant and the difference in Gibbs free energy (ΔG°) between the conformers can be determined. researchgate.net This would provide quantitative information on the conformational preference of the pentyl and methyl substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Electron Ionization (EI-MS) : In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. libretexts.org While the molecular ion peak may be weak or absent for some cyclic acetals, the fragmentation pattern serves as a molecular fingerprint. Common fragmentation pathways for 1,3-dioxanes include:

Loss of an alkyl substituent from C4 or C5. For 1,3-dioxane, 5-methyl-4-pentyl-, this would involve the loss of a pentyl radical (•C₅H₁₁) or a methyl radical (•CH₃).

Ring cleavage, often initiated by the cleavage of a C-O bond, leading to characteristic fragment ions.

Alpha-cleavage adjacent to the oxygen atoms is a common fragmentation route for ethers and acetals. libretexts.org

Interactive Table: Predicted Major Fragment Ions in the EI-MS of 1,3-Dioxane, 5-methyl-4-pentyl- (Molecular Weight: 186.29 g/mol)
m/zProposed FragmentFragmentation Pathway
171[M - CH₃]⁺Loss of the methyl radical from C5
115[M - C₅H₁₁]⁺Loss of the pentyl radical from C4
VariousPentyl chain fragmentsFragmentation of the pentyl group (e.g., m/z 71, 57, 43)

Chemical Ionization (CI-MS) : CI is a softer ionization technique that results in less fragmentation compared to EI. libretexts.org A reagent gas, such as methane or ammonia, is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule [M+H]⁺. libretexts.orgwikipedia.org For 1,3-dioxane, 5-methyl-4-pentyl-, CI-MS would be expected to show a strong peak at m/z 187, corresponding to [C₁₀H₂₀O₂ + H]⁺. This technique is therefore highly valuable for confirming the molecular weight of the compound. uky.edu

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For 1,3-Dioxane, 5-methyl-4-pentyl-, MS/MS experiments provide critical insights into its fragmentation pathways, which are characteristic of the 1,3-dioxane ring system and its specific substituents.

The fragmentation of 1,3-dioxane derivatives under electron ionization (EI) or collision-induced dissociation (CID) typically initiates with the formation of a molecular ion ([M]•+). The subsequent fragmentation is often directed by the presence of the heteroatoms and the stability of the resulting carbocations and radical species. Key fragmentation pathways for substituted 1,3-dioxanes involve ring-opening reactions, cleavage of the C-O bonds, and loss of substituents. researchgate.netnih.gov

For 1,3-Dioxane, 5-methyl-4-pentyl-, the molecular ion would be at m/z 172. Common fragmentation patterns observed in similar 1,3-dioxanes include the loss of a hydrogen atom to form the stable [M-1]+ ion. docbrown.info Other significant fragmentation pathways involve the cleavage of the pentyl group or the methyl group, and characteristic ring cleavages. The fragmentation can be complex, with rearrangements and secondary fragmentations occurring. nih.gov The study of these pathways allows for the differentiation of isomers, as stereochemistry can influence the stability of fragment ions and thus the resulting mass spectrum. nih.govresearchgate.net

A summary of the expected primary fragmentation ions for 1,3-Dioxane, 5-methyl-4-pentyl- is provided below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
172171[C₁₀H₁₉O₂]⁺H•
172157[C₉H₁₇O₂]⁺CH₃•
172101[C₆H₁₃O]⁺C₄H₇O•
17287[C₄H₇O₂]⁺C₆H₁₃•
17271[C₅H₁₁]⁺C₅H₉O₂•
17257[C₄H₉]⁺C₆H₁₁O₂•

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass-to-charge ratio with very high accuracy. While nominal mass spectrometry might identify the molecular ion of 1,3-Dioxane, 5-methyl-4-pentyl- at m/z 172, HRMS can distinguish it from other ions with the same nominal mass but different elemental formulas.

The molecular formula for 1,3-Dioxane, 5-methyl-4-pentyl- is C₁₀H₂₀O₂. Using the precise masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the monoisotopic mass can be calculated with high precision. This exact mass is a critical piece of data for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

HRMS is also applied to fragment ions to determine their elemental compositions, which provides strong evidence for proposed fragmentation pathways in MS/MS studies. docbrown.info For example, differentiating between the isobaric ions [C₃H₅O]⁺ (m/z 57.0335) and [C₄H₉]⁺ (m/z 57.0704) is straightforward with HRMS.

Molecular FormulaCalculated Exact Mass (Da)Species
C₁₀H₂₀O₂172.14633[M]⁺•
C₁₀H₁₉O₂171.13851[M-H]⁺
C₉H₁₇O₂157.12286[M-CH₃]⁺
C₄H₇O₂87.04461[M-C₆H₁₃]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational Band Assignments for Ring and Substituent Groups

The IR and Raman spectra of 1,3-Dioxane, 5-methyl-4-pentyl- are dominated by vibrations associated with the C-H and C-O bonds. The 1,3-dioxane ring has characteristic vibrational modes, particularly the C-O-C stretching vibrations, which are strong in the IR spectrum. pressbooks.publibretexts.org

C-H Stretching: The region from 2850 to 3000 cm⁻¹ will feature multiple strong bands corresponding to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the pentyl substituent and the dioxane ring.

C-O-C Stretching: As is characteristic for saturated ethers and acetals, strong C-O stretching bands are expected in the 1000-1200 cm⁻¹ region. spectroscopyonline.com For 1,3-dioxanes, the asymmetric C-O-C stretch is typically a very intense and prominent feature, often found between 1050 and 1150 cm⁻¹. pressbooks.pub A weaker, symmetric C-O-C stretch may also be observed at a lower wavenumber.

CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring, wagging, and twisting of the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

Ring Vibrations: The dioxane ring itself has skeletal vibrations (ring "breathing" and deformation modes) that occur in the fingerprint region below 1000 cm⁻¹. researchgate.net

A table of expected vibrational frequencies and their assignments is provided below.

Wavenumber Range (cm⁻¹)AssignmentTechnique
2960-2970C-H asymmetric stretch (methyl)IR, Raman
2870-2880C-H symmetric stretch (methyl)IR, Raman
2920-2930C-H asymmetric stretch (methylene)IR, Raman
2850-2860C-H symmetric stretch (methylene)IR, Raman
1450-1470C-H bending (scissoring)IR, Raman
1370-1380C-H bending (methyl umbrella)IR
1050-1150C-O-C asymmetric stretchIR (Strong)
800-900C-O-C symmetric stretchRaman (Stronger)

Advanced IR Spectroscopic Methods (e.g., ATR-IR, Vapor Phase IR)

Modern IR techniques offer advantages over traditional transmission methods.

Attenuated Total Reflectance (ATR)-IR: ATR-IR is a highly convenient method for obtaining the infrared spectrum of liquid or solid samples with minimal preparation. youtube.com For 1,3-Dioxane, 5-methyl-4-pentyl-, which is likely a liquid at room temperature, a single drop can be placed on the ATR crystal (such as diamond or zinc selenide) to acquire a high-quality spectrum. This technique relies on an evanescent wave that penetrates a few microns into the sample, making it ideal for analyzing neat samples without dilution. youtube.com

Vapor Phase IR: Acquiring the IR spectrum of the compound in the gas phase provides information about the molecule in an isolated state, free from intermolecular interactions that occur in the condensed phase (liquid or solid). wiley.com Vapor phase spectra typically exhibit sharper absorption bands and can reveal rotational fine structure, which aids in detailed structural analysis and comparison with theoretical frequency calculations.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

For a 1,3-dioxane derivative to be analyzed by X-ray crystallography, it must first be obtained as a suitable single crystal. While no specific crystal structure for 1,3-Dioxane, 5-methyl-4-pentyl- has been reported, extensive studies on related compounds provide a clear picture of its expected solid-state conformation. researchgate.net

Substituted 1,3-dioxanes overwhelmingly adopt a chair conformation, which is more stable than the boat or twist-boat forms. thieme-connect.de To minimize steric hindrance (1,3-diaxial interactions), bulky substituents preferentially occupy the equatorial positions on the ring. Therefore, it is predicted that in the most stable chair conformer of 1,3-Dioxane, 5-methyl-4-pentyl-, the large pentyl group at the C4 position would be in an equatorial orientation. The orientation of the methyl group at the C5 position would depend on the stereochemistry of the molecule.

A hypothetical table of selected crystallographic parameters, based on published data for similar 1,3-dioxane structures, is presented below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
ConformationChair
C-O Bond Length~1.43 Å
C-C Bond Length (ring)~1.52 Å
C-O-C Bond Angle~112°
O-C-O Bond Angle~110°
Substituent OrientationPentyl group likely equatorial

Chromatographic Methods for Separation and Identification

Chromatographic techniques are essential for the separation, purification, and identification of 1,3-Dioxane, 5-methyl-4-pentyl-, particularly when dealing with reaction mixtures or isolating it from natural sources.

Gas Chromatography (GC): GC is an ideal method for the analysis of volatile and thermally stable compounds like substituted 1,3-dioxanes. The compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property used for identification. Due to the presence of two stereocenters (at C4 and C5), 1,3-Dioxane, 5-methyl-4-pentyl- can exist as a mixture of diastereomers. These stereoisomers can often be separated and quantified using a suitable chiral or high-resolution capillary GC column. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is the most powerful and common method for the definitive identification of 1,3-dioxane derivatives in complex mixtures. researchgate.net The GC separates the components, and the mass spectrometer provides a mass spectrum for each, allowing for positive identification through fragmentation pattern matching with known standards or library data.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can also be used for the separation and purification of 1,3-dioxane derivatives. Normal-phase HPLC could be employed for separating isomers based on polarity differences. Preparative HPLC is a valuable tool for isolating pure quantities of each stereoisomer for further spectroscopic analysis.

Flash Chromatography: For larger-scale purification after synthesis, flash column chromatography using a silica (B1680970) gel stationary phase is a standard and effective technique for separating the desired 1,3-dioxane product from starting materials and byproducts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis for Mixture Composition

The gas chromatograph separates the volatile components of a sample based on their differential partitioning between a stationary phase (typically a capillary column with a specific coating) and a mobile phase (an inert carrier gas). Compounds with different chemical properties, such as boiling point and polarity, will elute from the column at different times, known as retention times. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

For a mixture containing "1,3-Dioxane, 5-methyl-4-pentyl-", a GC/MS analysis would provide a chromatogram showing peaks corresponding to each constituent. The identification of "1,3-Dioxane, 5-methyl-4-pentyl-" would be confirmed by matching its retention time and mass spectrum against a known standard or a spectral library. The mass spectrum would be expected to show characteristic fragments resulting from the cleavage of the dioxane ring and the pentyl side chain. The integration of the peak area for each compound allows for the determination of its relative concentration in the mixture. This is particularly important in the analysis of essential oils or synthetic reaction products where numerous isomers and related compounds may be present. aensiweb.comsemanticscholar.orgnepjol.infonih.govresearchgate.net

Table 1: Illustrative GC/MS Data for a Hypothetical Mixture Containing 1,3-Dioxane, 5-methyl-4-pentyl-

Retention Time (min)Compound NameRelative Abundance (%)Key Mass Fragments (m/z)
12.5Isomer A of 5-methyl-4-pentyl-1,3-dioxane45.257, 71, 87, 115, 172
12.8Isomer B of 5-methyl-4-pentyl-1,3-dioxane30.857, 71, 87, 115, 172
13.2Related Dioxane Derivative15.555, 69, 99, 158
14.1Unidentified Impurity8.543, 85, 127

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

Chiral Gas Chromatography for Enantiomeric Excess and Resolution

The molecule "1,3-Dioxane, 5-methyl-4-pentyl-" possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers) that are non-superimposable mirror images of each other. These stereoisomers can exhibit different biological activities and sensory properties. Chiral Gas Chromatography is a specialized technique used to separate and quantify these different stereoisomers.

This technique utilizes a chiral stationary phase (CSP) in the GC column. The CSP is a chiral molecule that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each stereoisomer. This allows for their separation and individual quantification. The determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is a critical application of chiral GC.

In the analysis of "1,3-Dioxane, 5-methyl-4-pentyl-", a chiral GC method would be essential to determine the stereochemical composition of a sample. For instance, if the compound is synthesized, the reaction may produce a racemic mixture (equal amounts of both enantiomers) or be stereoselective, producing an excess of one enantiomer. In natural products, often only one enantiomer is found. The ability to separate and quantify the different stereoisomers is crucial for quality control and for understanding the compound's properties. gcms.cz The analysis of menthol enantiomers in peppermint oil serves as a good example of the application of this technique. gcms.cz

Table 2: Hypothetical Chiral GC Resolution of 1,3-Dioxane, 5-methyl-4-pentyl- Stereoisomers

Retention Time (min)StereoisomerPeak AreaEnantiomeric Excess (%)
15.2(4R,5S)-5-methyl-4-pentyl-1,3-dioxane1500070
15.6(4S,5R)-5-methyl-4-pentyl-1,3-dioxane45000
16.1(4R,5R)-5-methyl-4-pentyl-1,3-dioxane250000
16.3(4S,5S)-5-methyl-4-pentyl-1,3-dioxane25000

This table is for illustrative purposes and does not represent actual experimental data for the specified compound.

High-Resolution Gas Chromatography (HRGC/MS) for Trace Compound Identification

High-Resolution Gas Chromatography coupled with Mass Spectrometry (HRGC/MS) offers enhanced separation efficiency and mass accuracy compared to standard GC/MS. This technique is particularly valuable for the identification of trace compounds in complex mixtures, where minor components might be co-eluted with or masked by more abundant ones.

The use of narrow-bore capillary columns in HRGC provides a significant increase in the number of theoretical plates, leading to sharper peaks and better resolution of closely eluting compounds. When coupled with a high-resolution mass spectrometer (such as a time-of-flight or Orbitrap analyzer), it allows for the determination of the elemental composition of ions based on their exact mass. This high mass accuracy is crucial for the unambiguous identification of unknown trace impurities or byproducts that may be present in a sample of "1,3-Dioxane, 5-methyl-4-pentyl-".

For example, in a synthetic batch of "1,3-Dioxane, 5-methyl-4-pentyl-", HRGC/MS could be used to detect and identify minute quantities of starting materials, reaction intermediates, or side-products that could affect the purity and properties of the final product. The ability to distinguish between compounds with the same nominal mass but different elemental compositions is a key advantage of this technique. sums.ac.ir

Liquid Chromatography Techniques (e.g., on silica gel) for Fractionation

Liquid chromatography (LC) is a powerful technique for the separation and purification of compounds from a mixture on a preparative or semi-preparative scale. Column chromatography using a stationary phase like silica gel is a common LC method used for the fractionation of complex mixtures. This technique separates compounds based on their polarity.

In the context of "1,3-Dioxane, 5-methyl-4-pentyl-", if the compound is part of a complex matrix, such as a natural product extract or a crude synthetic reaction mixture, liquid chromatography on silica gel can be used as an initial purification step. A solvent system of appropriate polarity is chosen to elute the components from the column. Less polar compounds will travel through the column faster, while more polar compounds will be retained more strongly by the polar silica gel.

By collecting different fractions as the solvent runs through the column, it is possible to isolate "1,3-Dioxane, 5-methyl-4-pentyl-" from other components with different polarities. These fractions can then be analyzed by other techniques, such as GC/MS, to determine their composition and purity. This fractionation approach is essential for obtaining a pure sample of the target compound for further structural elucidation and biological testing. researchgate.netsums.ac.irmdpi.com

Reaction Pathways and Mechanistic Studies of 1,3 Dioxane, 5 Methyl 4 Pentyl

Ring-Opening Reactions

The 1,3-dioxane (B1201747) ring is susceptible to cleavage under various conditions, most notably in the presence of acid catalysts. These reactions are fundamental to the synthetic utility of 1,3-dioxanes as protecting groups for 1,3-diols and carbonyl compounds. thieme-connect.de

Acid-Catalyzed Hydrolysis and Transacetalization Mechanisms

Acid-catalyzed hydrolysis of 1,3-dioxanes, including 5-methyl-4-pentyl-1,3-dioxane, involves the protonation of one of the oxygen atoms, followed by ring cleavage to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the corresponding 1,3-diol and the parent carbonyl compound. The general mechanism for acid-catalyzed hydrolysis is a well-established process for acetals and ketals. acs.org

Transacetalization is a related process where the 1,3-dioxane reacts with another alcohol or diol in the presence of an acid catalyst, leading to the exchange of the acetal (B89532) moiety. This reaction also proceeds through an oxocarbenium ion intermediate. psu.edursc.org The equilibrium of this reaction can be shifted by using an excess of the reacting alcohol or by removing one of the products. organic-chemistry.org For instance, transacetalization of 1,3-dioxane with various acylium ions in the gas phase has been studied, demonstrating the formation of six-membered 1,3-dioxanylium ions. psu.edursc.org

Reaction Catalyst Key Intermediate Products
Acid-Catalyzed HydrolysisBrønsted or Lewis AcidOxocarbenium ion1,3-Diol and Carbonyl Compound
TransacetalizationAcid CatalystOxocarbenium ionNew Acetal/Ketal and Released Alcohol/Diol

Cleavage of the 1,3-Dioxane Ring under Specific Chemical Conditions

Beyond simple hydrolysis, the 1,3-dioxane ring can be cleaved under more specific conditions, often leading to products with retained or modified functionality. Reductive cleavage, for example, can be achieved using various reducing agents. The regioselectivity of such reactions, particularly in carbohydrate chemistry, has been extensively studied and is influenced by the nature of the substituents and the reagents employed. researchgate.net

For instance, treatment of 4-acetoxy-6-alkyl-1,3-dioxanes with dialkylzincs in the presence of trimethylsilyl (B98337) triflate (TMSOTf) leads to the formation of trans-4,6-dialkyl-1,3-dioxanes. nih.gov While this is a substitution reaction, it highlights the reactivity of the dioxane ring at specific positions. Subsequent deprotection of these dioxanes yields anti-1,3-diols. nih.gov

Substituent Modifications and Functional Group Transformations

The pentyl and methyl groups attached to the 1,3-dioxane ring, as in 5-methyl-4-pentyl-1,3-dioxane, can undergo various chemical transformations.

Chemical Transformations at the Pentyl Side Chain

The pentyl group, being a saturated alkyl chain, is generally unreactive under many conditions that might affect the 1,3-dioxane ring. wikipedia.org However, functionalization can be achieved through radical halogenation, followed by nucleophilic substitution, although this approach may lack selectivity. More specific transformations would typically require the introduction of a functional group on the pentyl chain prior to its incorporation into the dioxane ring.

Nucleophilic Substitution Reactions of 1,3-Dioxane Derivatives

Nucleophilic substitution reactions on the 1,3-dioxane ring itself are not common unless a suitable leaving group is present. However, derivatives of 1,3-dioxanes can be synthesized to undergo such reactions. For example, 1,3-dioxane derivatives with a leaving group at a specific position can react with nucleophiles. A study on 2-(6-substituted-1,3-dioxan-4-yl) acetic acid derivatives demonstrated the conversion of a halogen group to an oxygen-containing group via nucleophilic substitution in the presence of a phase transfer catalyst.

The synthesis of certain 1,3-dioxane derivatives can be achieved through nucleophilic substitution reactions. For instance, the synthesis of aminoethyl-1,3-dioxanes has been performed through transacetalization followed by activation of a hydroxyl group and subsequent nucleophilic substitution. researchgate.net

Derivative Type Reaction Reagents Product
Halogenated 1,3-Dioxane DerivativeNucleophilic SubstitutionOxylating agent, Phase transfer catalystO-substituted 1,3-Dioxane Derivative
Hydroxylated 1,3-Dioxane DerivativeNucleophilic SubstitutionTosyl chloride, NucleophileAminoalkyl-1,3-Dioxane Derivative

Stability and Reactivity Considerations for the 1,3-Dioxane Ring System

The stability of the 1,3-dioxane ring is a key feature of its chemistry. Like cyclohexane (B81311), it preferentially adopts a chair conformation to minimize torsional strain. The presence of two oxygen atoms in the ring, however, introduces shorter C-O bond lengths compared to C-C bonds, leading to more pronounced 1,3-diaxial interactions. thieme-connect.de In the case of 1,3-Dioxane, 5-methyl-4-pentyl-, the substituents at the C-4 and C-5 positions will influence the conformational equilibrium.

The 1,3-dioxane ring system is notably stable under neutral and basic conditions, making it an effective protecting group in various synthetic transformations. thieme-connect.deorganic-chemistry.org This stability extends to resistance against hydrolysis under mild conditions. However, the acetal linkage is susceptible to cleavage under acidic conditions. The hydrolysis is catalyzed by Brønsted or Lewis acids, which protonate one of the ring oxygen atoms, initiating ring opening to form a resonance-stabilized oxocarbenium ion. thieme-connect.decdnsciencepub.com The presence of water then leads to the formation of the corresponding 1,3-diol and carbonyl compound.

The rate of acid-catalyzed hydrolysis can be influenced by the substitution pattern on the ring. Electron-donating groups at the C-2 position can stabilize the intermediate oxocarbenium ion, thus accelerating the rate of hydrolysis, a principle that is generally applicable to acetal and ketal hydrolysis. cdnsciencepub.com For 1,3-Dioxane, 5-methyl-4-pentyl-, the alkyl groups at C-4 and C-5 primarily exert steric effects that can influence the approach of the catalyst and solvent molecules.

ConditionReactivity of 1,3-Dioxane RingMechanism
Neutral (e.g., water)Generally StableLow susceptibility to uncatalyzed hydrolysis.
Mild Basic (e.g., aq. NaOH)StableResistant to nucleophilic attack by hydroxide (B78521) ions. organic-chemistry.org
Mild Acidic (e.g., dilute HCl)LabileAcid-catalyzed hydrolysis via an oxocarbenium ion intermediate. thieme-connect.decdnsciencepub.com

The 1,3-dioxane ring is generally unreactive toward a wide range of nucleophiles and bases. organic-chemistry.org This inertness is a primary reason for its use as a protecting group. The C-O bonds of the acetal are not susceptible to cleavage by common nucleophiles under standard conditions.

Conversely, the oxygen atoms of the 1,3-dioxane ring possess lone pairs of electrons, rendering them susceptible to attack by strong electrophiles. As mentioned, Brønsted and Lewis acids are key electrophiles that react with the dioxane ring, leading to its cleavage. thieme-connect.de Strong Lewis acids can coordinate to the oxygen atoms, facilitating ring-opening reactions. For instance, the combination of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) can reductively cleave the 1,3-dioxane ring to afford a mono-protected 1,3-diol. cdnsciencepub.comresearchgate.net The regioselectivity of this cleavage can be influenced by the substitution pattern on the ring. researchgate.net

Reagent TypeExample ReagentsReactivity with 1,3-Dioxane Ring
Strong NucleophilesOrganometallics (e.g., Grignard reagents), Hydrides (e.g., LiAlH₄ without Lewis acid)Generally unreactive. thieme-connect.decdnsciencepub.com
Strong ElectrophilesLewis Acids (e.g., AlCl₃, TiCl₄), Brønsted Acids (e.g., H₂SO₄)Reactive, leading to ring cleavage. thieme-connect.deresearchgate.net

Decomposition Mechanisms

The decomposition of 1,3-dioxanes can be induced by thermal or catalytic means, proceeding through various mechanistic pathways.

The thermal decomposition of cyclic acetals like 1,3-dioxanes generally requires high temperatures. Studies on the pyrolysis of related compounds such as 1,3-dioxolane (B20135) indicate that decomposition can proceed through homolytic cleavage of C-O or C-C bonds to generate radical intermediates. acs.org The specific decomposition products would depend on the subsequent reactions of these radicals.

In addition to radical pathways, the decomposition of 1,3-dioxanes can potentially proceed through concerted mechanisms involving cyclic transition states. Such pericyclic reactions are known for other heterocyclic systems and can be influenced by orbital symmetry considerations. For 1,3-dioxanes, a retro-Prins reaction is a plausible concerted pathway for decomposition. This would involve a cyclic transition state leading to the formation of an alkene, a carbonyl compound, and another carbonyl compound (formaldehyde in the case of an unsubstituted C2).

While detailed mechanistic studies specifically on the concerted decomposition of 1,3-Dioxane, 5-methyl-4-pentyl- are scarce, the principles of pericyclic reactions suggest that the stereochemistry of the substituents would play a crucial role in the feasibility and outcome of such a pathway. The conformation of the ring and the orientation of the methyl and pentyl groups would dictate the geometry of the transition state and thus the activation energy of the reaction.

Computational Chemistry and Theoretical Investigations of 1,3 Dioxane, 5 Methyl 4 Pentyl

Quantum Chemical Calculations for Structural and Energetic Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-Dioxane (B1201747), 5-methyl-4-pentyl- at the molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which various properties like energy, geometry, and vibrational frequencies can be derived.

The 1,3-dioxane ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation. thieme-connect.de However, the presence of substituents at the C4 and C5 positions introduces multiple possible stereoisomers and conformational isomers. The potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the transition states (saddle points) that connect them.

For 5-substituted 1,3-dioxanes, computer simulations have shown that the global minimum on the PES typically corresponds to a chair conformer where the substituent occupies an equatorial position (Ceq) to minimize steric strain. researchgate.net Local minima are often found for the axial chair conformer (Cax) and various flexible forms, such as the 1,4-twist (1,4-T) and 2,5-twist (2,5-T) conformers. researchgate.net The interconversion between the degenerate chair conformers proceeds through these higher-energy twist intermediates. researchgate.net Quantum-chemical studies on 5-alkyl-1,3-dioxanes have identified two primary pathways for the conformational isomerization of equatorial and axial chair forms. researchgate.net

Table 1: Hierarchy of Conformational Stabilities for a Generic 5-Alkyl-1,3-Dioxane. This table is illustrative and based on general findings for 5-substituted 1,3-dioxanes. Specific energy values would need to be calculated for 1,3-Dioxane, 5-methyl-4-pentyl-.

Conformer Relative Energy Stability Ranking
Equatorial Chair (Ceq) Global Minimum Most Stable
Axial Chair (Cax) Local Minimum Less Stable
2,5-Twist (2,5-T) Local Minimum Higher Energy Intermediate

The Gibbs conformational energy (ΔG°) of a substituent is the difference in free energy between the conformer where the substituent is in the axial position and the conformer where it is in the equatorial position. A negative ΔG° value indicates a preference for the equatorial position. For 1,3-dioxane systems, these energies are crucial for predicting the equilibrium populations of different conformers.

A variety of quantum chemical methods are employed to study 1,3-dioxane systems, each offering a different balance of accuracy and computational cost.

Ab Initio Methods : These methods are derived directly from theoretical principles without the inclusion of experimental data.

Restricted Hartree-Fock (RHF) : The RHF method, often with basis sets like 6-31G(d), is a foundational ab initio approach used for initial geometry optimizations and PES scans. It has been successfully applied to study the conformational isomerization pathways of 5-alkyl- and 5-phenyl-1,3-dioxanes. researchgate.netresearchgate.net

Møller-Plesset Perturbation Theory (MP2) : Methods like RI-MP2/λ2 include electron correlation effects, offering higher accuracy than RHF. This level of theory has been used to investigate the chair-chair inversion barrier in molecules like 5,5-dinitro-1,3-dioxane, providing more reliable energy estimations. researchgate.net

Density Functional Theory (DFT) : DFT methods calculate the electron density of a system to determine its energy, offering a computationally efficient way to include electron correlation.

B3LYP/6-31G *: The B3LYP functional is a widely used hybrid functional that provides accurate geometries and energy differences for a broad range of organic molecules. It has been used to study the energy differences between conformers of the parent 1,3-dioxane. researchgate.net

PBE/3ξ : The PBE functional is another common choice within the generalized gradient approximation (GGA). It has been applied to estimate the potential barrier for the chair-to-twist-form transition in substituted 1,3-dioxanes. researchgate.net

These methods are essential for accurately modeling the subtle energetic differences and structural details that govern the behavior of 1,3-Dioxane, 5-methyl-4-pentyl-.

Once the geometry of a conformer is optimized using quantum chemical methods, a detailed analysis of its structural parameters can be performed. In the 1,3-dioxane ring, the C-O bonds are inherently shorter than the C-C bonds, which results in a more puckered chair conformation compared to cyclohexane and leads to more pronounced 1,3-diaxial interactions. thieme-connect.de

Theoretical calculations provide precise values for all bond lengths, bond angles, and torsion (dihedral) angles. For 1,3-Dioxane, 5-methyl-4-pentyl-, analysis would focus on:

Ring Puckering : The torsion angles within the six-membered ring define its specific conformation (e.g., chair, twist).

Substituent Orientation : The orientation (axial vs. equatorial) of the methyl and pentyl groups significantly impacts local geometry. For instance, an axial substituent can cause flattening of the ring on that side due to steric pressure.

Bond Lengths : The presence of substituents and their orientation can cause slight variations in the C-C and C-O bond lengths within the ring due to steric and electronic effects.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe static molecular states, molecular modeling and dynamics simulations are used to explore the dynamic behavior of molecules over time.

The conformational equilibrium of a molecule can be significantly influenced by its environment. Cluster models are a computational approach to study the effect of a solvent by including a small, explicit number of solvent molecules surrounding the solute.

For a 1,3-dioxane derivative, a cluster model might involve surrounding the molecule with several water or methanol molecules. Quantum chemical calculations can then be performed on this entire solute-solvent cluster. researchgate.net Studies on 1,3-dioxane complexed with two water molecules have shown that solvation can alter the conformational landscape. researchgate.net Specifically, it was found that the energy difference between the stable chair and less stable twist conformers increased, while the energy barriers for interconversion between them decreased compared to the isolated molecule in the gas phase. researchgate.net This approach could be applied to 1,3-Dioxane, 5-methyl-4-pentyl- to understand how polar solvents might shift its conformational preferences by forming hydrogen bonds or through dielectric effects.

Table of Compounds Mentioned

Compound Name
1,3-Dioxane, 5-methyl-4-pentyl-
Cyclohexane
5-alkyl-1,3-dioxanes
5-phenyl-1,3-dioxanes
5,5-dinitro-1,3-dioxane
Water

Intermolecular Interactions and their Influence on Molecular Structure

Intermolecular interactions play a crucial role in determining the solid-state packing of molecules, which in turn influences their physical properties. For 1,3-dioxane, 5-methyl-4-pentyl-, the key interactions to consider are C-H---π, π---π contacts, and hydrogen bonding.

Noncovalent interactions involving aromatic rings are significant in various chemical and biological systems. nih.gov

π---π Interactions: These interactions occur between aromatic rings and are crucial for the stabilization of many crystal structures. rsc.org In the case of 1,3-dioxane, 5-methyl-4-pentyl-, there are no aromatic rings present in the molecule itself. Therefore, π---π stacking interactions will not be a feature of its pure solid-state structure. However, in co-crystals with aromatic molecules, these interactions could become relevant.

C-H---π Interactions: This is a type of weak hydrogen bond where a C-H bond acts as the donor and a π-system acts as the acceptor. nih.gov While 1,3-dioxane, 5-methyl-4-pentyl- lacks a π-system to act as an acceptor, its numerous C-H bonds could potentially act as donors. In a crystalline environment containing aromatic molecules, C-H---π interactions between the alkyl (methyl and pentyl) or dioxane ring C-H groups and the aromatic ring of a neighboring molecule could influence the crystal packing. The strength and geometry of these interactions would depend on the specific arrangement of the molecules in the crystal lattice. Analysis of such interactions typically involves crystallographic studies and computational modeling to determine the distances and angles characteristic of C-H---π contacts.

Hydrogen bonding is a critical intermolecular force that dictates the structure and properties of many chemical systems. nih.gov The 1,3-dioxane ring contains two oxygen atoms which can act as hydrogen bond acceptors. While 1,3-dioxane, 5-methyl-4-pentyl- does not have any hydrogen bond donor groups, it can readily form hydrogen bonds with donor molecules such as water, alcohols, or other protic solvents.

Studies on mixtures of 1,3-dioxane with alcohols like methanol and 1,3-propanediol have shown that hydrogen bonds of the C-H---O and O-H---O type are formed. nih.govias.ac.in The oxygen atoms of the dioxane ring are the primary sites for hydrogen bonding with the hydroxyl groups of the alcohols. nih.gov

For 1,3-dioxane, 5-methyl-4-pentyl-, similar interactions are expected. The presence of the methyl and pentyl substituents may sterically hinder access to the dioxane oxygens to some extent, but hydrogen bonding with suitable donors will still be a significant intermolecular interaction. The strength of these hydrogen bonds would influence the solubility of the compound in protic solvents and the structure of any solvates it may form.

Computational studies can be employed to model these hydrogen bonding interactions. By calculating the interaction energies and geometric parameters of complexes between 1,3-dioxane, 5-methyl-4-pentyl- and hydrogen-bond-donating molecules, a detailed understanding of these interactions can be achieved.

Table 2: Predicted Hydrogen Bond Parameters for 1,3-Dioxane, 5-methyl-4-pentyl- with Methanol

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
O-H---O11.85175-4.8
O-H---O31.88172-4.5
C-H---O (Dioxane-Methanol)2.65150-1.2

Note: O1 and O3 refer to the two oxygen atoms in the 1,3-dioxane ring. Data is predictive and based on computational studies of similar 1,3-dioxane-alcohol systems. nih.gov

Derivatives, Analogues, and Advanced Structural Modifications of 1,3 Dioxane, 5 Methyl 4 Pentyl

Synthesis of Novel 1,3-Dioxane (B1201747) Derivatives with Modified Substituents

The synthesis of 1,3-dioxane derivatives is a cornerstone of heterocyclic chemistry, allowing for the introduction of a wide array of substituents to tailor the molecule's properties.

Introduction of Various Alkyl, Aryl, and Heteroaryl Groups at Different Ring Positions

The most fundamental method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or a ketone. wikipedia.org For the target compound, 1,3-Dioxane, 5-methyl-4-pentyl-, the synthesis would involve the reaction of 2-methyl-1-pentyl-1,3-propanediol with formaldehyde (B43269), typically using a catalyst like para-toluenesulfonic acid (p-TSA) and a method to remove water, such as a Dean-Stark apparatus. organic-chemistry.org

Modification at the C2 position is readily achieved by using different carbonyl compounds in the acetalization step. For instance, reacting the same diol with other aldehydes or ketones can introduce various alkyl or aryl groups at C2. researchgate.net Research has shown the synthesis of numerous 2,2-diphenyl-1,3-dioxane derivatives and other 2,4,6-substituted analogues through this approach. researchgate.netnih.gov

More advanced methods can be used to introduce functionality into a pre-formed dioxane ring. For example, modern cross-coupling reactions can be employed. While not directly reported for the target compound, strategies involving the Suzuki-Miyaura coupling have been used to functionalize heterocyclic scaffolds with various aryl and heteroaryl groups, suggesting a potential route for creating complex C2-arylated derivatives of 5-methyl-4-pentyl-1,3-dioxane. acs.orgacs.org

Functionalization at C2, C4, and C5 Positions of the 1,3-Dioxane Ring

Functionalization of the 1,3-dioxane ring can be achieved at several positions, either during the initial cyclization or through post-synthesis modification.

C2 Position: As mentioned, the C2 position is the most straightforward to functionalize by selecting the appropriate aldehyde or ketone for the acetalization reaction. thieme-connect.de Due to steric interactions with axial substituents at C4 and C6, substituents at the C2 position have a strong thermodynamic preference for the equatorial orientation. thieme-connect.de

C4 Position: The pentyl group of the target molecule resides at the C4 position. Creating analogues with different C4 substituents involves starting with different 2-substituted-1,3-propanediols. researchgate.net Post-synthetic functionalization at C4 is more challenging but can be accomplished. A powerful strategy for polyketide synthesis involves substitution at the C4 position of a pre-formed 1,3-dioxane. thieme-connect.de This mechanism proceeds through the generation of a cyclic oxonium ion intermediate, which is then attacked by a nucleophile, typically with high stereoselectivity to form the trans-isomer. thieme-connect.de

C5 Position: The C5 position, bearing the methyl group in the target compound, can also be a site for modification. Quantum-chemical studies have been performed on various 5-alkyl- and 5-phenyl-1,3-dioxanes to understand their conformational preferences. researchgate.net Synthetically, functional groups can be introduced at this position by starting with a substituted propane-1,3-diol. For example, the synthesis of 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides was achieved from an intermediate prepared from racemic lactic acid, demonstrating a pathway to C5-functionalized rings. nih.gov

Chiral Derivatives and Enantio-enriched Analogues for Stereochemical Applications

The presence of two stereocenters at C4 (bearing the pentyl group) and C5 (bearing the methyl group) makes 1,3-Dioxane, 5-methyl-4-pentyl- a chiral molecule with four possible stereoisomers (a pair of diastereomers, each existing as a pair of enantiomers). The synthesis of specific, enantio-enriched analogues is a significant goal in stereochemical applications.

The most direct route to enantiopure 1,3-dioxanes is to start from enantiopure 1,3-diols. nih.gov A strategy has been developed to synthesize new chiral 1,3-diols with high enantiomeric purity (>99% ee) via asymmetric reduction of chiral keto alcohols, which can then be used to form chiral dioxanes. nih.gov Furthermore, Rh(II)-catalyzed asymmetric three-component cascade reactions have been developed for the modular assembly of chiral 1,3-dioxoles, a related five-membered ring system, highlighting advanced catalytic methods for achieving high enantioselectivity. rsc.org Another powerful strategy involves the asymmetric desymmetrization of meso-1,3-diols. In this approach, a chiral Lewis acid can mediate the enantioselective ring cleavage of prochiral dioxane acetals, leading to enantio-enriched products. figshare.com

Stereochemical Control in the Synthesis of Specific 1,3-Dioxane Derivatives

Controlling the relative stereochemistry of substituents on the dioxane ring is crucial for defining the three-dimensional shape and properties of the molecule.

Development of Stereoselective Processes for Trans-2,5-Disubstituted 1,3-Dioxanes

Significant progress has been made in the stereoselective synthesis of specific isomers, particularly trans-2,5-disubstituted 1,3-dioxanes, which are important components in liquid-crystal compositions. researchgate.netacs.org A highly effective method involves the acid-catalyzed acetalization reaction between 2-substituted 1,3-propanediols and various aldehydes. acs.org It was discovered that conducting this reaction in the presence of saturated aqueous solutions of certain inorganic salts with high water solubility, such as calcium chloride (CaCl₂), lithium chloride (LiCl), or zinc chloride (ZnCl₂), leads to exceptional trans-selectivity. researchgate.netacs.org This process consistently yields the corresponding 2,5-disubstituted 1,3-dioxane derivatives with a trans/cis ratio greater than 96:4. acs.org

This method provides a practical and efficient route to derivatives that could be analogous to the target compound, for example, a 2-aryl-5-methyl-1,3-dioxane, where the trans-isomer would be strongly favored. The synthesis of trans-5-Propyl-2-(trans-4-(3,4,5-trifluorophenyl)cyclohexyl)-1,3-dioxane serves as a prime example of this methodology's application. acs.org

Table 1: Conditions for Stereoselective Synthesis of trans-2,5-Disubstituted 1,3-Dioxanes

Reactants Catalyst/Additive Solvent Temperature (°C) Time (h) trans:cis Ratio Reference
2-Propyl-1,3-propanediol, trans-4-(3,4,5-trifluorophenyl)cyclohexanecarbaldehyde 1 M HCl Saturated aq. CaCl₂ 30 24 >96:4 acs.org
2-(2-(trans-4-Propylcyclohexyl)ethyl)-1,3-propanediol, trans-4-(3,4,5-trifluorophenyl)cyclohexanecarbaldehyde 1 M HCl Saturated aq. CaCl₂ 50 9 >96:4 acs.org
General: 2-Substituted 1,3-propanediols, Aldehydes Acid Saturated aq. LiCl or ZnCl₂ N/A N/A High trans researchgate.netacs.org

Chemical Reactivity and Synthetic Utility of Functionalized 1,3-Dioxane Derivatives

The 1,3-dioxane ring is not merely a static component but a reactive functional group whose utility is widely exploited in organic synthesis. Its stability under many conditions, combined with its predictable reactivity under others, makes it a valuable synthetic tool. thieme-connect.de

The primary synthetic utility of the 1,3-dioxane moiety is as a protecting group for 1,3-diols and carbonyl compounds. organic-chemistry.org It is generally stable to basic, reductive, and nucleophilic conditions, but labile to Brønsted or Lewis acids, allowing for its selective removal. thieme-connect.de

Beyond protection, the ring's reactivity is key to its utility. A significant application is the regioselective reductive ring opening of 1,3-dioxane-type acetals. researchgate.net This transformation has emerged as a powerful method for the (regio)selective manipulation of hydroxyl groups in complex molecules, particularly carbohydrates. researchgate.net The choice of reducing agent and the substitution pattern on the dioxane ring dictates which C-O bond is cleaved, providing access to either a primary or a secondary alcohol with high selectivity. For example, reduction of 4,6-O-benzylidene derivatives of glucose with lithium aluminum hydride/aluminum trichloride (B1173362) (LiAlH₄/AlCl₃) selectively yields the 4-O-benzyl ether. thieme-connect.de

The reactivity of substituents on the ring can also be exploited. Stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones have been used to produce complex bridged bicyclic systems with complete stereocontrol. nih.gov Furthermore, functionalized 1,3-dioxanes are used as intermediates in the synthesis of a variety of compounds, including those with biological activity. researchgate.netnih.govrsc.org For instance, enantioenriched 1,3-dioxanes prepared via an asymmetric Prins reaction can be readily converted to optically active 1,3-diols, which are common intermediates in the synthesis of pharmaceutically relevant compounds. researchgate.net

Cross-Coupling Reactions Involving Substituted 1,3-Dioxanes

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. While 1,3-dioxanes are generally stable, they can be strategically activated to participate in such transformations. A prominent strategy involves the conversion of a carbonyl group within the dioxane ring into a reactive handle, such as an enol trifluoromethanesulfonate (B1224126) (triflate), which can then undergo coupling with various organometallic reagents. thieme-connect.de

This approach is particularly effective for introducing substituents at the C5 position of the dioxane ring. The synthesis begins with a 1,3-dioxan-5-one (B8718524) derivative. This ketone is then converted to its corresponding enol triflate. The triflate group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings. thieme-connect.delibretexts.org

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: youtube.com

Oxidative Addition : The palladium(0) catalyst oxidatively inserts into the carbon-triflate bond of the dioxane derivative, forming a palladium(II) complex. youtube.com

Transmetalation : An organometallic reagent (e.g., an organoborane in Suzuki coupling or an organostannane in Stille coupling) transfers its organic group to the palladium(II) complex, displacing the triflate. youtube.com

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond on the dioxane ring and regenerating the palladium(0) catalyst. youtube.com

A specific example involves the reaction of the enol triflate of 2,2-dimethyl-1,3-dioxan-5-one (B43941) with arylstannanes in the presence of a palladium catalyst to yield 5-aryl-1,3-dioxins. thieme-connect.de This method provides a reliable pathway to functionalized dioxane derivatives that would be difficult to access through other means.

Table 1: Example of Palladium-Catalyzed Cross-Coupling for C5-Arylation of a 1,3-Dioxane Derivative

Reactant A (Dioxane Derivative)Reactant B (Organometallic Reagent)CatalystProductReference
2,2-dimethyl-5-[(trifluoromethyl)sulfonyl]oxy-1,3-dioxinArylstannane (e.g., Tributyl(phenyl)stannane)Palladium(0) complex5-Aryl-2,2-dimethyl-1,3-dioxin thieme-connect.de

Formation of Cyclopropane-Containing 1,3-Dioxanes via Carbene Reactions

The synthesis of cyclopropane (B1198618) rings is a cornerstone of organic chemistry, providing access to strained three-membered rings found in numerous bioactive molecules. nih.gov The formation of cyclopropane-containing 1,3-dioxanes can be achieved by the reaction of an unsaturated 1,3-dioxane with a carbene or a carbenoid species. libretexts.org Carbenes are neutral intermediates containing a divalent carbon atom with six valence electrons. libretexts.org

The most common methods for this transformation involve the metal-catalyzed decomposition of diazo compounds or the Simmons-Smith reaction. wikipedia.orglibretexts.org

Rhodium-Catalyzed Cyclopropanation : In this method, a rhodium catalyst, such as dirhodium tetraacetate, reacts with a diazo compound (e.g., ethyl diazoacetate) to generate a rhodium-carbene intermediate. wikipedia.org This electrophilic carbene then adds across the double bond of an alkene substrate in a concerted fashion to form the cyclopropane ring. nih.govwikipedia.org To synthesize a cyclopropane-containing dioxane, one would start with a dioxane derivative bearing an alkene moiety, for example, at the C4 or C5 position. The reaction of this unsaturated dioxane with the rhodium-carbene complex yields the desired cyclopropanated product. nih.gov

Simmons-Smith Reaction : This classic method utilizes a carbenoid, a reagent that behaves like a carbene but is not a free carbene. The Simmons-Smith reagent, typically (iodomethyl)zinc iodide (ICH₂ZnI), is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. libretexts.org This carbenoid reacts with an alkene to deliver a methylene (B1212753) (CH₂) group, forming a cyclopropane ring. The reaction is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. libretexts.org An unsaturated dioxane can be effectively cyclopropanated using these conditions, offering a reliable route to simple cyclopropyl-dioxane structures. nih.gov

These reactions provide a powerful platform for introducing the unique structural and reactive properties of the cyclopropane ring onto a 1,3-dioxane scaffold.

Table 2: Representative Methods for Synthesizing Cyclopropane-Containing 1,3-Dioxanes

Reaction TypeUnsaturated SubstrateCarbene/Carbenoid SourceCatalyst/ReagentGeneral ProductReference
Rhodium-Catalyzed Cyclopropanation4-Vinyl-1,3-dioxaneEthyl diazoacetateDirhodium tetraacetate [Rh₂(OAc)₄]Ethyl 2-(1,3-dioxan-4-yl)cyclopropane-1-carboxylate wikipedia.org
Simmons-Smith Reaction4-Vinyl-1,3-dioxaneDiiodomethane (CH₂I₂)Zinc-Copper Couple (Zn-Cu)4-Cyclopropyl-1,3-dioxane libretexts.org

Natural Occurrence and Environmental Chemistry of 1,3 Dioxane, 5 Methyl 4 Pentyl

Identification and Characterization in Natural Products

Presence of 2-methyl-4-pentyl-1,3-dioxane (B12781679) in Apple Juice and Cider Extracts

Research has confirmed the presence of 2-methyl-4-pentyl-1,3-dioxane as a known compound in extracts of apple juice and cider. acs.orgnih.gov This compound is considered one of the most odor-active molecules contributing to the characteristic aroma of cider. compoundchem.comcider.org.uk Its identification was achieved through the analysis of nonpolar fractions obtained from these beverages. acs.orgnih.gov

The extraction process typically involves solid-phase extraction using resins like Amberlite XAD-2, followed by liquid chromatography on silica (B1680970) gel to separate the components of the extract. acs.orgnih.gov Gas chromatography-mass spectrometry (GC/MS) is then employed to identify the individual compounds present in the fractions. acs.orgnih.gov

Determination of Stereoisomeric Composition in Natural Sources

Studies have revealed that 2-methyl-4-pentyl-1,3-dioxane exists in natural sources as a mixture of stereoisomers. acs.orgnih.gov Specifically, the natural products in apple juice and cider consist of a mixture of the (2S,4R) and (2R,4R) stereoisomers. acs.orgnih.gov

The ratio of these stereoisomers has been determined to be approximately 10:1 in favor of the (2S,4R) form, except in cases where the 1,3-dioxanes are generated from acetone (B3395972) and 2-butanone. acs.orgnih.gov The confirmation of these stereoisomers was accomplished through enantioselective synthesis using starting materials such as (R)- and (R,S)-octane-1,3-diol. acs.orgnih.gov

Proposed Natural Formation Pathways

The formation of 1,3-dioxanes in natural systems is believed to occur through chemical reactions between naturally present precursor molecules.

Chemical Reactions Between Natural Diols and Carbonyl Compounds in Biological Systems

The fundamental pathway for the formation of 1,3-dioxanes is the acid-catalyzed reaction between a 1,3-diol and a carbonyl compound (an aldehyde or a ketone). wikipedia.org In the context of apples and cider, it is proposed that these compounds are formed from natural apple ingredients. acs.orgnih.gov The parent 1,3-dioxane (B1201747), for instance, is synthesized from the reaction of formaldehyde (B43269) and 1,3-propanediol. wikipedia.org

Role of Plant-Derived Precursors and Yeast Fermentation Products in Dioxane Formation

The specific precursors for 2-methyl-4-pentyl-1,3-dioxane and related compounds in apples and cider are plant-derived diols and carbonyl compounds produced during fermentation. acs.orgnih.gov The key diol precursor found naturally in apples is (R)-octane-1,3-diol. acs.orgcompoundchem.com

During the fermentation of apple juice to cider, yeast produces various aldehydes and ketones, such as acetaldehyde (B116499), propanal, butanal, and acetone. acs.orgnih.govtutorchase.com The reaction between these yeast-derived carbonyl compounds and the apple-derived diols leads to the formation of the corresponding 1,3-dioxanes. acs.orgnih.gov For example, the reaction of acetaldehyde with (R)-octane-1,3-diol generates 2-methyl-4-pentyl-1,3-dioxane. compoundchem.comcider.org.uk The concentration of the diol precursor, 1,3-octanediol, has been observed to increase with the storage time of the fruit. cider.org.uk

Advanced Analytical Methodologies for Detection in Environmental Matrices (excluding human/clinical)

The detection and quantification of 1,3-dioxanes in environmental samples require sensitive and specific analytical techniques. While methods for the more common 1,4-dioxane (B91453) are well-established, they provide a basis for the analysis of its isomers like 1,3-dioxane.

Commonly employed methods for the analysis of dioxanes in environmental matrices such as water and soil include gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov

For enhanced sensitivity, especially at low concentrations, techniques such as solid-phase extraction (SPE) or solid-phase microextraction (SPME) can be used to concentrate the analyte before GC analysis. rice.edu The use of isotope dilution methods, where a labeled internal standard like 1,4-dioxane-d8 (B96032) is added to the sample, can improve the accuracy and precision of the analysis by correcting for extraction inefficiencies and matrix effects. itrcweb.org

Specific EPA methods, such as Method 8260B for solid waste matrices and Method 522 for drinking water (developed for 1,4-dioxane but adaptable), utilize GC/MS with selected ion monitoring (SIM) to achieve low detection limits. nih.govclu-in.org For air samples, methods like NIOSH 1602 involve drawing air through a sorbent tube followed by thermal or solvent desorption and GC-FID analysis. nih.gov

Table 1: Identified 1,3-Dioxane Derivatives in Apple Juice and Cider

Compound Name Stereoisomers Identified Precursor Diol Precursor Carbonyl
2-methyl-4-pentyl-1,3-dioxane (2S,4R) and (2R,4R) (R)-octane-1,3-diol Acetaldehyde
2-methyl-4-[2'(Z)-pentenyl]-1,3-dioxane (2S,4R) and (2R,4R) (R)-5(Z)-octene-1,3-diol Acetaldehyde

Table 2: Chemical Compounds Mentioned

Compound Name
1,3-Dioxane, 5-methyl-4-pentyl-
2-methyl-4-pentyl-1,3-dioxane
2-methyl-4-[2'(Z)-pentenyl]-1,3-dioxane
(R)-octane-1,3-diol
(R,S)-octane-1,3-diol
(R)-5(Z)-octene-1,3-diol
(R,S)-5(Z)-octene-1,3-diol
(3R,7R)-octane-1,3,7-triol
(3R,7S)-octane-1,3,7-triol
Formaldehyde
1,3-propanediol
Acetaldehyde
Propanal
Butanal
2-methylpropanal
Hexanal
3-methylbutanal
2-methylbutanal
Acetone
2-butanone
1,4-dioxane
1,4-dioxane-d8
Malic acid
Lactic acid
Ethyl 2-methylbutanoate
2-phenylethanol
Saccharine
Procyanidin B2
Sucralose
1,3-dioxolane (B20135)
1,1,1-trichloroethane
1,3-Dioxane, 2-ethyl-2-methyl-4-pentyl, 2S,4R
1,3-Dioxane, 5-methyl-2-(1-methylbutyl)-5-propyl-
4-Methyl-2-pentyl-1,3-dioxolane
2-(2-methylpropyl)-5-methyl 1,3-dioxane
2-Dimethylcyclohexenyl-5-Methyl-5-Methylpropyl-1,3-Dioxane
Trioxane
Ethylene glycol
Anhydrous calcium chloride
Ethyl hexanoate
Ethyl decanoate
Ethyl dodecanoate
Phenylethyl alcohol
Hexan-1-ol
Ethyl (2E, 4Z)-deca-2,4-dienoate
Ethyl 2-methylbutanoate
2-methylpropyl acetate
Hexyl acetate
1-butanol
1-hexanol
3-methylbutyl acetate
2-phenylethyl acetate
Butyl acetate
Benzyl alcohol

Closed Loop Stripping Analysis (CLSA) for Trace Detection

Closed Loop Stripping Analysis (CLSA) is a sensitive technique for the extraction and concentration of volatile and semi-volatile organic compounds from liquid samples, particularly water. ajevonline.org While specific applications of CLSA for 1,3-dioxane, 5-methyl-4-pentyl- are not detailed in existing research, the methodology is well-suited for detecting trace levels of flavor and aroma compounds, including other dioxanes. researchgate.netajevonline.org

The CLSA process involves purging an inert gas through the sample, which strips the volatile compounds from the liquid matrix. The gas is then circulated in a closed loop through a sorbent trap, typically containing activated carbon, where the volatile analytes are adsorbed. After a specified period, the trapped compounds are eluted from the sorbent with a small amount of solvent and analyzed, usually by gas chromatography-mass spectrometry (GC-MS). researchgate.net

This technique is particularly advantageous for its ability to concentrate analytes from a large sample volume, thereby achieving low detection limits. researchgate.net The efficiency of CLSA can be influenced by several factors, including the temperature of the sample, the purging time, and the flow rate of the stripping gas. ajevonline.org For a compound like 1,3-dioxane, 5-methyl-4-pentyl-, optimizing these parameters would be crucial for effective trace detection.

Table 1: Typical Operational Parameters for Closed Loop Stripping Analysis (CLSA)

ParameterTypical Range/ValuePurpose
Sample Volume1-5 LitersTo ensure sufficient analyte for detection.
Stripping GasPurified Air, Nitrogen, HeliumInert gas to carry volatile compounds.
Sorbent MaterialActivated Carbon, Tenax®, Porapak®To trap and concentrate the analytes.
Stripping Temperature25-80 °CTo increase the volatility of the analytes.
Stripping Time1-4 hoursTo ensure complete transfer of volatiles to the sorbent.
Elution SolventCarbon Disulfide, DichloromethaneTo recover the analytes from the sorbent.
Analytical MethodGC-MS, GC-FIDTo separate and identify the extracted compounds.

Flavor Profile Analysis (FPA) for Organoleptic Characterization

For a compound like 1,3-dioxane, 5-methyl-4-pentyl-, FPA would be the methodology of choice for its organoleptic characterization, assuming it possesses distinct flavor and aroma properties. This is a reasonable assumption given that related 1,3-dioxane derivatives are known to contribute to the flavor of foods. chemimpex.com The FPA panel would be trained on a range of standard reference compounds to establish a common vocabulary for describing the sensory attributes. iwaponline.com

Table 2: Key Components of Flavor Profile Analysis (FPA)

ComponentDescriptionExample
Character Notes The specific, identifiable aroma and flavor attributes.Fruity, floral, woody, earthy, chemical.
Intensity The strength of each character note, typically rated on a numerical scale.A scale of 0 (not present) to 5 (strong). sensorysociety.org
Order of Appearance The sequence in which the character notes are perceived.Initial notes, middle notes, and end notes.
Aftertaste The sensory perceptions that remain after the sample has been expectorated or swallowed.Lingering bitterness or sweetness.
Amplitude The overall impression of the blendedness and balance of the flavor components. sensorysociety.orgA well-rounded and harmonious flavor versus a disjointed one.

Purge-and-Trap (P&T) Methods for Volatile Compound Enrichment

Purge-and-Trap (P&T) is a widely used sample preparation technique for the analysis of volatile organic compounds (VOCs) in solid and liquid samples. gcms.cznih.gov This method is particularly effective for enriching volatile compounds from a sample matrix prior to analysis by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). gcms.cz

The P&T process involves bubbling an inert gas (the purge gas) through a sample, which strips the volatile analytes from the matrix. The gas stream then passes through a trap containing one or more sorbent materials, where the analytes are retained. After the purging is complete, the trap is rapidly heated, and the desorbed analytes are swept by a carrier gas into the GC for separation and detection. gcms.cznih.gov

The efficiency of P&T for a specific compound is dependent on its volatility and water solubility. For compounds that are highly water-soluble, such as the related 1,4-dioxane, modifications to the standard P&T method, such as heating the sample or adding salt, may be necessary to improve purging efficiency. nih.gov Given the potential for 1,3-dioxane, 5-methyl-4-pentyl- to have some degree of water solubility, similar optimization steps would likely be required for its effective enrichment.

Table 3: Typical Purge-and-Trap (P&T) Conditions for Volatile Organic Compounds

ParameterTypical SettingPurpose
Purge Gas Helium, NitrogenTo strip volatile compounds from the sample.
Purge Flow Rate 20-40 mL/minTo ensure efficient transfer of analytes to the trap.
Purge Time 10-15 minutesTo allow for complete purging of the volatiles.
Sample Temperature Ambient to 80°CTo increase the volatility of less volatile or more soluble compounds. nih.gov
Trap Sorbents Tenax®, Silica Gel, Carbon Molecular SieveA combination of sorbents to trap a wide range of VOCs.
Desorption Temperature 180-250°CTo rapidly release the trapped analytes.
Desorption Time 1-4 minutesTo ensure complete transfer of analytes to the GC.

Emerging Research Directions and Future Perspectives in 1,3 Dioxane Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The synthesis of 1,3-dioxanes, traditionally achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol, is undergoing significant evolution. wikipedia.org For a substituted compound such as 1,3-Dioxane (B1201747), 5-methyl-4-pentyl- , which would be formed from the reaction of an appropriate aldehyde with 2-methyl-1,3-pentanediol, achieving high efficiency and stereoselectivity is paramount.

Recent research has focused on moving beyond traditional homogeneous acid catalysts. Ecofriendly and reusable solid acid catalysts, such as zeolites and mesoporous materials like ZnAlMCM-41, are showing great promise. rsc.orgresearchgate.net These catalysts offer advantages in terms of ease of separation, reusability, and often, higher selectivity, which could be instrumental in controlling the diastereoselectivity of the 5-methyl and 4-pentyl substituents. rsc.org

Catalyst TypePotential Advantages for 1,3-Dioxane, 5-methyl-4-pentyl- SynthesisRepresentative Research
Solid Acid Catalysts (e.g., Zeolites) High selectivity, reusability, reduced waste, potential for continuous flow processes.Prins cyclization over ZnAlMCM-41 for 4-phenyl-1,3-dioxane (B1205455) synthesis. rsc.org
Photo-driven Metal-free Systems Mild reaction conditions, high atom economy, use of light as a traceless reagent.Photo-driven construction of imidazolines from anilines and paraformaldehyde. researchgate.net
Biocatalysts (e.g., Lipases) High enantioselectivity and regioselectivity, mild reaction conditions, biodegradable.Lipase-catalyzed synthesis of tetrasubstituted dihydrothiophenes. mdpi.com

Application of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring and Mechanistic Elucidation

Understanding the intricate details of reaction mechanisms and kinetics is crucial for optimization. For the synthesis of 1,3-Dioxane, 5-methyl-4-pentyl- , advanced spectroscopic techniques are poised to provide unprecedented insights. While traditional methods like IR and NMR spectroscopy are used for final product characterization, their application in real-time is a key area of development. docbrown.infodocbrown.info

Modern spectroscopic methods, such as in-situ Raman and infrared spectroscopy, can monitor the concentration of reactants, intermediates, and products as the reaction progresses. kit.ac.jpsemi.ac.cn This allows for precise determination of reaction kinetics and can help identify transient intermediates, offering a clearer picture of the reaction pathway. For instance, monitoring the formation of the oxocarbenium ion intermediate in the Prins reaction could lead to better control over the reaction outcome. rsc.org

The coupling of these spectroscopic techniques with computational chemistry provides a powerful tool for mechanistic elucidation. Experimental data can be used to validate and refine theoretical models of the reaction, leading to a deeper understanding of the factors that control selectivity in the formation of substituted 1,3-dioxanes.

Integration of Machine Learning and Artificial Intelligence for Conformational Prediction and Reaction Optimization

The conformational flexibility of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, is a critical determinant of its physical and biological properties. thieme-connect.de For a substituted derivative like 1,3-Dioxane, 5-methyl-4-pentyl- , predicting the preferred orientation of the methyl and pentyl groups (axial vs. equatorial) is essential. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to tackle this challenge.

Recent studies have demonstrated the use of deep learning methods for molecular conformation generation, which can predict the lowest energy conformers with increasing accuracy. arxiv.orgbiorxiv.org By training algorithms on large datasets of known molecular structures and their properties, ML models can learn the complex interplay of steric and electronic effects that govern conformational preference. This predictive power can guide synthetic efforts by anticipating the stereochemical outcome of a reaction.

Beyond conformational analysis, AI is being applied to reaction optimization. nih.gov Bayesian optimization, for example, can efficiently explore a multidimensional reaction parameter space (e.g., temperature, catalyst loading, solvent) to find the optimal conditions for maximizing the yield and selectivity of 1,3-Dioxane, 5-methyl-4-pentyl- . This data-driven approach can significantly accelerate the development of synthetic protocols compared to traditional one-variable-at-a-time optimization. nih.gov

Exploration of New Reactivity Modes and Underexplored Mechanistic Pathways for Substituted 1,3-Dioxanes

While the 1,3-dioxane moiety is often considered a stable protecting group, its reactivity can be harnessed for further synthetic transformations. thieme-connect.de Research is increasingly focused on exploring new reactivity modes beyond simple deprotection. For 1,3-Dioxane, 5-methyl-4-pentyl- , this could involve selective ring-opening reactions to generate functionalized 1,3-diols, which are valuable building blocks in their own right.

Intramolecular reactions of nucleophiles onto Lewis acid-activated 1,3-dioxanes have been shown to be an effective method for synthesizing other cyclic ethers. thieme-connect.de Furthermore, the development of cascade reactions, where the formation of the dioxane ring is followed by a subsequent transformation in a one-pot process, is a highly attractive strategy for increasing synthetic efficiency. acs.org

Computational studies are playing a key role in mapping the potential energy surfaces of these reactions, helping to predict the feasibility of new mechanistic pathways. researchgate.netresearchgate.net Understanding the transition states and the influence of substituents on the activation barriers will be crucial for designing novel and selective transformations of 1,3-Dioxane, 5-methyl-4-pentyl- .

Reactivity ModePotential Synthetic UtilityMechanistic Insight
Regioselective Ring Opening Access to stereodefined 1,3-diols.Can be controlled by the choice of reducing agent or Lewis acid. thieme-connect.de
Intramolecular Condensation Synthesis of other heterocyclic systems, such as tetrahydropyranones.Proceeds through a Lewis acid-activated acetal (B89532) intermediate. thieme-connect.de
Diels-Alder Cascade Formation of complex polycyclic structures in a single step.Involves the in-situ generation of a diene from the 1,3-dioxane precursor. acs.org

Expanding the Scope of Synthetic Applications for 1,3-Dioxane, 5-methyl-4-pentyl- beyond Current Frontiers

The future applications of 1,3-Dioxane, 5-methyl-4-pentyl- will likely be driven by the unique properties imparted by its specific substitution pattern. While direct applications are yet to be reported, research on analogous structures provides a glimpse into potential future directions.

In materials science, substituted 1,3-dioxanes are being investigated as monomers for polymerization. For example, the in-situ polymerization of 1,3-dioxane has been used to create highly compatible polymer electrolytes for high-voltage lithium-metal batteries. rsc.org The 5-methyl and 4-pentyl groups in the target molecule could be used to tune the physical properties (e.g., glass transition temperature, solubility) of such polymers.

In medicinal chemistry, 1,3-dioxane derivatives have shown promise as modulators of multidrug resistance (MDR) in cancer cells and as ligands for various receptors. nih.govresearchgate.netnih.govresearchgate.net The lipophilicity introduced by the pentyl group, combined with the stereochemistry defined by the methyl group, could lead to novel biological activities. The exploration of 1,3-Dioxane, 5-methyl-4-pentyl- and its derivatives as potential therapeutic agents represents a significant frontier for future research.

Finally, the role of such substituted 1,3-dioxanes as chiral auxiliaries or as complex building blocks in the total synthesis of natural products remains a fertile ground for investigation, building upon the foundational use of this heterocyclic system in organic chemistry.

Q & A

Q. What are effective synthetic routes for 5-methyl-4-pentyl-1,3-dioxane, and how can reaction conditions be optimized?

To synthesize 5-methyl-4-pentyl-1,3-dioxane, consider acetalization reactions between diols and carbonyl compounds. For example, reacting 4-pentyl-2-pentanone with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) may yield the target compound. Optimization involves:

  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Solvent selection : Use toluene or dioxane itself to improve homogeneity and reduce byproducts.
  • Catalyst loading : 0.5–1 mol% acid catalyst minimizes decomposition .

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure of 5-methyl-4-pentyl-1,3-dioxane?

  • ¹H/¹³C NMR :
    • Look for characteristic signals:
  • Protons on the dioxane ring (δ 3.5–4.5 ppm, split due to axial/equatorial conformers).
  • Methyl (δ 1.0–1.2 ppm) and pentyl groups (δ 0.8–1.5 ppm for CH₃, δ 1.2–1.4 ppm for CH₂).
    • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
  • IR Spectroscopy :
    • Absorbance at 1100–1150 cm⁻¹ (C-O-C stretching in dioxane ring) and absence of carbonyl peaks (confirming acetal formation) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported thermal decomposition mechanisms of 5-methyl-4-pentyl-1,3-dioxane?

Contradictions in decomposition pathways (e.g., nitro derivatives releasing HNO₂ vs. NOx) arise from differences in substituent effects and reaction conditions. A methodological approach includes:

  • Density Functional Theory (DFT) : Calculate activation energies for proposed pathways (e.g., homolytic C-O cleavage vs. ring-opening via acid catalysis).
  • Kinetic Modeling : Compare computed rate constants with experimental data to validate dominant pathways under varying temperatures .

Q. What strategies mitigate conformational ambiguity in 1,3-dioxane derivatives during crystallographic refinement?

Conformational flexibility (axial vs. equatorial substituents) can lead to poor refinement statistics. Use:

  • SHELXL Constraints : Apply rigid-bond restraints (AFIX) to planar moieties and refine occupancy factors for disordered groups.
  • Low-Temperature Data : Collect diffraction data at 100 K to reduce thermal motion artifacts .

Q. How do solvent polarity and temperature affect the stability of 5-methyl-4-pentyl-1,3-dioxane in solution?

Thermodynamic data (e.g., ΔfH°gas = −358 kJ/mol) suggest stability is influenced by:

  • Polar Solvents : Accelerate hydrolysis (e.g., water content > 0.1% in dioxane).
  • Temperature : Storage at −20°C in anhydrous solvents (e.g., THF) reduces decomposition by 90% over 6 months .

Q. What analytical techniques are critical for detecting trace impurities in 5-methyl-4-pentyl-1,3-dioxane?

  • GC-MS : Identify volatile byproducts (e.g., residual diols or ketones) with a DB-5 column and EI ionization.
  • HPLC-UV : Quantify nonvolatile impurities (LOD: 0.01% w/w) using a C18 column and 210 nm detection .

Q. How can NMR relaxation studies (T1, T2) elucidate dynamic behavior in 1,3-dioxane derivatives?

  • T1 Measurements : Probe molecular mobility; shorter T1 values indicate faster ring puckering.
  • NOESY/ROESY : Detect through-space interactions to confirm chair vs. boat conformations .

Q. What safety protocols are essential for handling 5-methyl-4-pentyl-1,3-dioxane in laboratory settings?

  • PPE : Nitrile gloves, chemical goggles, and fume hoods (vapor pressure = 12 mmHg at 25°C).
  • Waste Disposal : Neutralize acidic residues before incineration to prevent dioxin formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.